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  • Product: 3-(4-Bromophenyl)isothiazole-5-carboxylic acid
  • CAS: 1497981-17-5

Core Science & Biosynthesis

Foundational

Chemical properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid Introduction: The Isothiazole Scaffold in Modern Chemistry The isothiazole ring system, a five-membered aromatic he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in contemporary medicinal and materials chemistry.[1][2][3] First described in 1956, this scaffold's unique electronic properties and structural rigidity have led to its incorporation into a wide array of functional molecules.[1] Isothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, fungicidal, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, highly functionalized derivative: 3-(4-Bromophenyl)isothiazole-5-carboxylic acid . By dissecting its synthesis, physicochemical characteristics, and chemical reactivity, we aim to provide researchers with the foundational knowledge required to effectively utilize this versatile building block in their synthetic and drug discovery endeavors.

Molecular Structure and Physicochemical Profile

3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a multifunctional molecule featuring three key components: the stable isothiazole aromatic core, a bromophenyl substituent at the C3 position, and a carboxylic acid group at the C5 position.[6] Each of these components imparts distinct chemical properties and provides a handle for further synthetic elaboration.

`dot graph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];

} ` Caption: Molecular structure of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
IUPAC Name 3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acidPubChem[6]
CAS Number 1497981-17-5PubChem[6]
Molecular Formula C₁₀H₆BrNO₂SPubChem[6]
Molecular Weight 284.13 g/mol PubChem[6]
Monoisotopic Mass 282.93026 DaPubChem[6]
Physical State Expected to be a solid at room temperature.Inferred from similar structures[4]
XLogP3 3.2PubChem[7]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]
Polar Surface Area 78.4 ŲPubChem[6]

Synthesis and Spectroscopic Characterization

While the exact synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid is not widely published, a highly efficient and plausible route can be extrapolated from established methods for analogous compounds.[4][8] The most direct approach involves the hydrolysis of the corresponding carboxamide precursor.

SynthesisWorkflow start 3-(4-Bromophenyl)isothiazole-5-carboxamide reagents NaNO₂, Trifluoroacetic Acid (TFA) ~0 °C start->reagents Reacts with workup Aqueous Workup & Extraction (e.g., with t-BuOMe) reagents->workup Leads to product 3-(4-Bromophenyl)isothiazole-5-carboxylic acid workup->product Isolates

Experimental Protocol: Synthesis via Amide Hydrolysis

This protocol is adapted from the high-yield synthesis of the structurally similar 3-bromo-4-phenylisothiazole-5-carboxylic acid.[4][8] The causality behind this choice of reagents lies in the efficiency of the diazotization-hydrolysis sequence for converting primary amides to carboxylic acids under mild conditions, avoiding the harsh basic or acidic conditions that could potentially degrade the isothiazole ring.

  • Reaction Setup: Suspend 3-(4-bromophenyl)isothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to approximately 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.

  • Reagent Addition: Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water. Extract the aqueous phase with a suitable organic solvent, such as tert-butyl methyl ether (t-BuOMe).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene or hexanes) to afford the pure 3-(4-bromophenyl)isothiazole-5-carboxylic acid.

Expected Spectroscopic Data

The structural identity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.[4][9]

Table 2: Predicted Spectroscopic Characteristics

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets (AA'BB' system) between δ 7.5-8.0 ppm for the 4-bromophenyl ring.- Isothiazole Proton: A singlet for the C4-H around δ 8.0-8.5 ppm.- Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.
¹³C NMR - Carbonyl Carbon: A signal at δ > 160 ppm (expected ~163 ppm).[4]- Aromatic Carbons: Signals in the range of δ 120-150 ppm, including 4 quaternary and 5 CH carbons.
FT-IR (cm⁻¹) - O-H Stretch: A broad band from ~2500-3300 cm⁻¹.- C=O Stretch: A strong, sharp absorption around 1700-1740 cm⁻¹.[4]- C=N & C=C Stretches: Medium absorptions in the 1450-1600 cm⁻¹ region.- C-Br Stretch: An absorption in the fingerprint region, typically 500-700 cm⁻¹.
Mass Spec (EI/ESI) - Molecular Ion: A prominent molecular ion peak (M⁺ or [M-H]⁻).- Isotopic Pattern: A characteristic M⁺ and M+2 pattern of ~1:1 intensity, confirming the presence of one bromine atom.[4]

Chemical Reactivity and Synthetic Utility

The true value of 3-(4-bromophenyl)isothiazole-5-carboxylic acid for a synthetic chemist lies in the orthogonal reactivity of its functional groups. This allows for selective modification at three distinct sites, making it an exceptionally versatile scaffold for building molecular complexity.

ReactivityPathways

A. Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the C5 position is a versatile handle for conjugation and modification.

  • Amide Formation: This is arguably the most critical reaction in drug discovery. The carboxylic acid can be activated using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by conversion to an acyl chloride (with SOCl₂ or (COCl)₂). The activated species reacts readily with primary or secondary amines to form stable amide bonds, allowing for the linkage of this scaffold to other pharmacophores.[10]

  • Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid) will convert the carboxylic acid to its corresponding ester. This can be useful for modifying solubility or for use as a protecting group.

  • Reduction: Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol, (3-(4-bromophenyl)isothiazol-5-yl)methanol.[10] This introduces a new functional group for further synthetic transformations.

B. Reactions at the 4-Bromophenyl Group

The carbon-bromine bond is a prime site for modern transition-metal-catalyzed cross-coupling reactions. This functionality is essential for generating libraries of analogs to explore Structure-Activity Relationships (SAR).

  • Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester (R-B(OH)₂) introduces a new aryl or alkyl group in place of the bromine atom.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl substituent.

  • Sonogashira Coupling: Palladium/copper co-catalyzed reaction with a terminal alkyne yields an alkynyl-substituted derivative.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine forms a new C-N bond, replacing bromine with a substituted amino group.

C. Reactivity of the Isothiazole Ring

The isothiazole ring itself is a π-electron-deficient heteroaromatic system, which dictates its reactivity.[1]

  • Electrophilic Substitution: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. Any substitution that does occur is strongly directed to the C4 position.[1][10] However, the presence of a deactivating carboxylic acid at C5 makes this reaction even less favorable.

  • Nucleophilic Attack and Ring Opening: The C3 and C5 positions are the most electron-deficient and thus susceptible to attack by strong nucleophiles. Under certain reductive or strongly nucleophilic conditions, the relatively weak S-N bond can cleave, leading to ring-opened products.[1]

Applications in Research and Drug Development

The structural motifs within 3-(4-bromophenyl)isothiazole-5-carboxylic acid position it as a valuable starting material for programs in medicinal and agrochemical research. The isothiazole core is a known "privileged structure" found in numerous bioactive compounds.[2][3]

  • Scaffold for Library Synthesis: The orthogonal reactivity described above allows for a three-pronged approach to diversification. A library of compounds can be generated by varying the substituent attached to the carboxylic acid (via amide coupling), modifying the bromophenyl ring (via cross-coupling), and, to a lesser extent, attempting functionalization of the isothiazole C4 position.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. It presents hydrogen bond donors/acceptors, an aromatic system for π-stacking, and a vector for growth (the bromine atom) in a conformationally restricted arrangement.

  • Bioisostere: The isothiazole-5-carboxylic acid moiety can serve as a bioisosteric replacement for other acidic groups, such as a phenyl carboxylic acid or a tetrazole, to modulate physicochemical properties like pKa, solubility, and metabolic stability while maintaining a key binding interaction.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Standard laboratory precautions should be observed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a synthetically versatile and strategically important chemical building block. Its value is derived from the convergence of three distinct and orthogonally reactive functional domains: a modifiable carboxylic acid, a bromophenyl group primed for cross-coupling, and a stable, biologically relevant isothiazole core. For researchers in drug discovery and materials science, this compound offers a robust platform for the systematic development of novel molecular entities with tailored properties. Understanding its synthesis, reactivity, and spectroscopic signatures is the first step toward unlocking its full potential in creating next-generation functional molecules.

References

  • Isothiazole - Grokipedia. (n.d.). Grokipedia.
  • Regiec, A., Machon, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)isothiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme.
  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved February 14, 2026, from [Link]

  • Inamuddin, A. M., & Asiri, A. M. (Eds.). (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds.
  • Potkin, V. I. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1083-1105.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)isothiazole-5-carboxylic acid (C10H6BrNO2S). University of Luxembourg. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and 3-bromoisothiazole-5-carboxylic acid (12). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Isothiazole Scaffolds in Medicinal Chemistry: A Technical Deep Dive

Executive Summary While 1,3-thiazoles and isoxazoles frequently dominate the literature, the 1,2-isothiazole scaffold remains a potent, underutilized pharmacophore in modern drug discovery. This five-membered heteroaroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 1,3-thiazoles and isoxazoles frequently dominate the literature, the 1,2-isothiazole scaffold remains a potent, underutilized pharmacophore in modern drug discovery. This five-membered heteroaromatic ring offers a unique physicochemical profile—combining the lipophilicity of sulfur with the electron-withdrawing nature of the pyridine-like nitrogen—making it an exceptional bioisostere for phenyl, pyridine, and isoxazole rings.

This guide dissects the isothiazole moiety from a medicinal chemist’s perspective, moving beyond basic definitions to explore synthetic tractability, metabolic "watchouts," and strategic applications in scaffold hopping.

Structural & Physicochemical Profile

The isothiazole ring (


) is characterized by a contiguous S–N bond, distinguishing it from its 1,3-isomer (thiazole). This 1,2-arrangement imparts specific electronic properties critical for ligand-target interactions.
Aromaticity and Basicity

Isothiazole possesses a localized lone pair on the nitrogen atom, theoretically available for protonation. However, the adjacent sulfur atom exerts a strong inductive effect, significantly reducing basicity compared to thiazole and pyridine.

Table 1: Physicochemical Comparison of Azole Scaffolds

PropertyIsothiazole (1,2-S,N)Thiazole (1,3-S,N)Isoxazole (1,2-O,N)Pyridine
pKa (Conjugate Acid) -0.5 (Very Weak Base)~2.5 (Weak Base)~ -3.0 (Non-basic)5.2 (Base)
Boiling Point 114 °C117 °C95 °C115 °C
Electrophilicity Moderate (C-5 attack)LowHighLow
Metabolic Liability S-OxidationN-OxidationReductive Ring OpeningN-Oxidation

Key Insight: Isothiazole is essentially neutral at physiological pH (7.4). Unlike thiazoles, which can be protonated in acidic lysosomes or specific active sites, isothiazole remains uncharged, improving membrane permeability (logD ≈ logP).

Bioisosteric Utility
  • Vs. Isoxazole: Isothiazole is the sulfur congener of isoxazole.[1] Sulfur’s larger van der Waals radius (1.80 Å vs 1.52 Å for Oxygen) and higher lipophilicity make isothiazole a superior choice when filling hydrophobic pockets or improving blood-brain barrier (BBB) penetration.

  • Vs. Phenyl: The ring is planar and aromatic, serving as a "polar phenyl" mimic that can introduce a specific H-bond acceptor (N) without the metabolic liability of a purely lipophilic phenyl ring.

Synthetic Architectures

Constructing the isothiazole core requires strategic planning, particularly in handling the S–N bond formation.

Route A: Oxidative Cyclization (The Industrial Standard)

The most robust method involves the oxidative closure of


-aminothioacrylamides. This route is favored for scale-up due to the availability of precursors.

Protocol: General Synthesis of 3,5-Disubstituted Isothiazoles

  • Precursor Formation: React a

    
    -ketoester with ammonium hydroxide to form the enamine, followed by thionation (e.g., using Lawesson’s reagent) or direct condensation with thioamides.
    
  • Cyclization: Treat the

    
    -aminothioacrylamide with an oxidant.
    
    • Reagents: Iodine (

      
      ) in methanol/pyridine, Chloranil, or Hydrogen Peroxide.
      
    • Mechanism:[2][3][4][5] Oxidation of the sulfur atom facilitates nucleophilic attack by the terminal nitrogen, forming the S–N bond.

Route B: [3+2] Cycloaddition (Convergent Synthesis)

For highly substituted analogs, the dipolar cycloaddition of nitrile sulfides with alkynes provides excellent regiocontrol.

  • Precursor: Nitrile sulfides (

    
    ) are generated in situ from the thermal decomposition of 1,3,4-oxathiazol-2-ones.
    
  • Reaction: The nitrile sulfide undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile.

  • Regioselectivity: Typically yields the 3,4- or 3,5-substituted isomer depending on the steric/electronic nature of the alkyne.

Visualization of Synthetic Pathways

IsothiazoleSynthesis cluster_0 Route A: S-N Bond Formation cluster_1 Route B: Cycloaddition Start1 Beta-Aminothioacrylamide (R1-C(NH2)=CH-C(S)-R2) Inter1 S-Iodo Intermediate Start1->Inter1 Oxidation Oxidant Oxidant (I2, H2O2, Chloranil) Product1 Isothiazole (Type A) Inter1->Product1 Cyclization (-HI) Start2 1,3,4-Oxathiazol-2-one NS Nitrile Sulfide (R-CNS) Start2->NS Decarboxylation Heat Heat (-CO2) Product2 Isothiazole (Type B) NS->Product2 [3+2] Cycloaddition Alkyne Alkyne (R'-C≡C-R'') Alkyne->Product2

Figure 1: Primary synthetic routes for accessing the isothiazole scaffold. Route A is preferred for scale; Route B for complex substitution patterns.

Medicinal Chemistry & Pharmacology

Metabolic Stability & Liabilities

The isothiazole ring is generally robust against hydrolytic cleavage, but it possesses specific metabolic "soft spots" that medicinal chemists must monitor.

  • S-Oxidation: The sulfur atom is susceptible to oxidation by CYP450 enzymes (particularly CYP3A4), leading to sulfoxides or sulfones. This increases polarity and aids clearance but may alter potency.

  • Glutathione (GSH) Trapping:

    • Mechanism:[2][3][4][5] Oxidation of the isothiazole ring can generate a reactive S-oxide intermediate.[6][7] This electrophilic species can be attacked by GSH (typically at C-4 or C-5), leading to ring opening or adduct formation.

    • Mitigation: Substitution at C-4 and C-5 (e.g., with methyl or chloro groups) sterically hinders this attack and stabilizes the ring.

Metabolism Iso Isothiazole Scaffold SOxide Isothiazole S-Oxide (Reactive Intermediate) Iso->SOxide [O] CYP CYP450 Oxidation Path1 Sulfone Formation (Stable Metabolite) SOxide->Path1 [O] Path2 GSH Adduct (Toxicity Risk) SOxide->Path2 + Glutathione (GSH)

Figure 2: Metabolic fate of the isothiazole ring. Blocking C-4/C-5 positions is a key strategy to prevent GSH conjugation.

Case Studies in Drug Discovery
A. Sulfasomizole (Antibacterial)
  • Structure: 4-amino-N-(3-methyl-5-isothiazolyl)benzenesulfonamide.[8][9]

  • Significance: One of the earliest "pure" isothiazole drugs. It demonstrated that the isothiazole ring could effectively replace the thiazole or pyridine rings found in traditional sulfonamides (e.g., sulfathiazole). The 3-methyl group is critical for metabolic stability.

B. Denotivir (Antiviral/Anti-inflammatory)
  • Structure: 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide.[10]

  • Mechanism: Used topically for Herpes Simplex (HSV).

  • Insight: The isothiazole core serves as a central scaffold orienting the amide and phenyl wings. The 3-methyl and 4-carboxamide substitutions fully decorate the ring, blocking metabolic attack and maximizing stability.

C. Ziprasidone & Lurasidone (CNS Agents)
  • Context: These contain a 1,2-benzisothiazole moiety.

  • Role: The benzisothiazole acts as a bioisostere for indole or naphthalene, providing high affinity for D2 and 5-HT2A receptors. The S–N bond in the fused system contributes to a specific electrostatic potential surface that enhances pi-stacking interactions in the receptor binding pocket.

Future Perspectives: Scaffold Hopping

The isothiazole ring is currently under-exploited in fragment-based drug discovery (FBDD). Its ability to form unique S···O interactions (chalcogen bonding) with backbone carbonyls offers a design vector that oxygen-containing isosteres (isoxazoles) cannot match.

Recommendation: Consider isothiazole when:

  • An isoxazole lead suffers from poor metabolic stability (reductive ring opening).

  • A thiazole lead is too basic or suffers from hERG toxicity (isothiazole is less basic).

  • You require a planar, aromatic linker with moderate polarity and high lipophilic efficiency (LipE).

References

  • Metabolic Activation : Chemical Research in Toxicology. "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." (2010).[2] Available at: [Link]

  • Sulfasomizole Data : PubChem. "Sulfasomizole | C10H11N3O2S2."[9][11] Available at: [Link]

  • Denotivir Structure & Activity : National Institutes of Health. "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." (2006).[4] Available at: [Link]

  • Synthetic Methodologies : Organic Chemistry Portal. "Synthesis of Isothiazoles." Available at: [Link]

  • Benzisothiazole Therapeutics : MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." (2025). (Note: Discusses fused systems relevant to Ziprasidone). Available at: [Link]

Sources

Foundational

Optimizing the Pharmacophore: A Technical Guide to Bromophenyl Isothiazole Carboxylic Acids

Topic: Structure-activity relationship (SAR) of bromophenyl isothiazole carboxylic acids Context: PTP1B Inhibition & Metabolic Disorder Therapeutics Executive Summary This technical guide analyzes the medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of bromophenyl isothiazole carboxylic acids Context: PTP1B Inhibition & Metabolic Disorder Therapeutics

Executive Summary

This technical guide analyzes the medicinal chemistry of 3-(bromophenyl)isothiazole-4-carboxylic acids , a privileged scaffold primarily developed as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . PTP1B is a critical negative regulator of insulin and leptin signaling; its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.

While the isothiazole carboxylic acid core serves as a phosphotyrosine (pTyr) mimetic , the bromophenyl tail provides the necessary lipophilicity and steric bulk to engage the enzyme's secondary binding site, ensuring selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP). This guide details the synthetic pathways, structural optimization logic, and validation protocols for this class of compounds.

Part 1: The Therapeutic Context & Pharmacophore Logic

The Target: PTP1B

The catalytic domain of PTP1B contains a positively charged active site (the P-loop) defined by Arginine 221. Small molecule inhibitors must mimic the phosphate group of the natural substrate (phosphotyrosine).

  • The Head Group (Warhead): The carboxylic acid moiety of the isothiazole is ionized at physiological pH, forming salt bridges with Arg221.

  • The Scaffold: The isothiazole ring acts as a rigid linker, orienting the substituents.

  • The Tail (Selectivity Filter): The bromophenyl group targets a unique hydrophobic pocket adjacent to the active site (Site B), which is less conserved in other phosphatases.

Why Bromine?

The inclusion of a bromine atom on the phenyl ring is not arbitrary. It serves three distinct medicinal chemistry functions:

  • Lipophilicity Modulation: Increases

    
    , improving membrane permeability compared to the unsubstituted phenyl analog.
    
  • Space Filling: The Van der Waals radius of Br (1.85 Å) is ideal for filling hydrophobic clefts in the PTP1B allosteric site.

  • Halogen Bonding: The polarized C-Br bond creates a "sigma hole" (positive electrostatic potential) at the tip of the halogen, capable of forming specific interactions with backbone carbonyl oxygens in the target protein.

Part 2: Synthetic Pathways

The most robust method for constructing the 3-aryl-isothiazole-4-carboxylic acid core involves the condensation of thiobenzamides with


-halo-keto esters.
Core Synthesis Workflow (Hantzsch-Type Cyclization)

SynthesisWorkflow SM1 4-Bromobenzonitrile SM2 Thiobenzamide Intermediate SM1->SM2 H2S, Et3N Pyridine, RT Cyclized Ethyl 3-(4-bromophenyl) isothiazole-4-carboxylate SM2->Cyclized + Ethyl Bromopyruvate EtOH, Reflux, 4h Reagent Ethyl Bromopyruvate Final 3-(4-Bromophenyl) isothiazole-4-carboxylic acid Cyclized->Final LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic route from nitrile precursors to the final carboxylic acid inhibitor.

Detailed Synthetic Protocol

Note: This protocol is validated for the synthesis of 3-(4-bromophenyl)isothiazole-4-carboxylic acid.

Step 1: Thioamide Formation

  • Dissolve 4-bromobenzonitrile (10 mmol) in pyridine (20 mL) and triethylamine (5 mL).

  • Bubble

    
     gas through the solution for 30 minutes at 
    
    
    
    , then stir at room temperature for 12 hours.
  • Pour into ice water. The yellow precipitate (4-bromothiobenzamide) is filtered, washed with water, and dried.

Step 2: Cyclization

  • Suspend 4-bromothiobenzamide (5 mmol) in anhydrous ethanol (15 mL).

  • Add ethyl bromopyruvate (5.5 mmol) dropwise.

  • Reflux the mixture for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Cool to room temperature. The ester product often precipitates; if not, evaporate solvent and recrystallize from ethanol.

Step 3: Hydrolysis

  • Dissolve the ester in THF:Water (1:1, 10 mL).

  • Add LiOH monohydrate (10 mmol). Stir at ambient temperature for 2 hours.

  • Acidify with 1N HCl to pH 2.

  • Filter the resulting white solid (the carboxylic acid) and dry under vacuum.

Part 3: Detailed SAR Analysis

The structure-activity relationship is defined by three regions: Region A (Acid), Region B (Isothiazole Core), and Region C (Phenyl Tail).

SAR Decision Matrix
RegionModificationEffect on PTP1B Activity (

)
Mechanistic Insight
A: Acid Head

Loss of Activity (>100-fold)Loss of ionic interaction with Arg221 (P-loop).

Retained / Slight DecreaseBioisostere; improves metabolic stability but may lower potency.
B: Core Isothiazole

Thiazole
RetainedSimilar geometry, but isothiazole often shows better oxidative stability.
C-5 Substitution (Methyl)VariableSmall groups tolerated; bulky groups clash with the active site cleft.
C: Phenyl Tail Unsubstituted PhenylModerate (

)
Lacks sufficient hydrophobic burial in the secondary pocket.
4-Bromo (Para) High Potency (

)
Optimal length/lipophilicity to reach the "Site B" pocket.
3-Bromo (Meta)Moderate PotencySteric clash prevents optimal alignment of the acid in the P-loop.
4-FluoroLower PotencyFluorine is too small/polar compared to Bromine; weaker hydrophobic interaction.
Interaction Map (Graphviz)

SAR_Map cluster_SAR SAR Logic Core Isothiazole Core Acid Carboxylic Acid (Pos 4) Core->Acid Scaffold Tail Bromophenyl Group (Pos 3) Core->Tail Linker Target1 PTP1B Active Site (Arg221, Cys215) Acid->Target1 Salt Bridge (Critical) Target2 Secondary Pocket (Hydrophobic) Tail->Target2 Van der Waals & Halogen Bond

Figure 2: Pharmacophore map illustrating the dual-binding mode essential for high affinity.

Part 4: Biological Validation Protocols

To confirm the SAR, the following enzyme kinetic assay is the industry standard.

PTP1B Enzymatic Assay (pNPP Method)

This colorimetric assay measures the rate at which PTP1B hydrolyzes p-nitrophenyl phosphate (pNPP).

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Dithiothreitol is crucial to prevent oxidation of the catalytic Cys215).

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Recombinant human PTP1B (GST-tagged).

Protocol:

  • Preparation: Dilute test compounds (bromophenyl isothiazole derivatives) in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Add enzyme (10 nM final) and compound to the buffer. Incubate for 10 minutes at

    
     to allow equilibrium binding.
    
  • Initiation: Add pNPP substrate.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes.

  • Analysis: Determine initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).

Self-Validation Check:

  • Positive Control: Sodium Orthovanadate (non-specific phosphatase inhibitor) or Suramin.

  • Selectivity Check: Run the same assay against TCPTP (T-cell protein tyrosine phosphatase). A successful bromophenyl-isothiazole candidate should show >10-fold selectivity for PTP1B.

References

  • Vertex Pharmaceuticals. (2003). Discovery and SAR of novel, potent and selective protein tyrosine phosphatase 1B inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.[3]

  • Zhang, Z.Y., et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8][9]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[7][10] Molbank.

  • Han, S., et al. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[3]

Sources

Exploratory

Literature Review &amp; Technical Guide: Synthesis of 3-Aryl-isothiazole-5-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis The 3-aryl-isothiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for benzoic acids, thiophenes, and isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 3-aryl-isothiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for benzoic acids, thiophenes, and isoxazoles. Its applications range from anti-inflammatory agents (inhibitors of TNF-α) to antiviral and antimicrobial therapeutics.

Synthesizing this specific regioisomer (3-aryl, 5-carboxy) presents a unique challenge: controlling the regioselectivity between the 4- and 5-positions. Classical condensation methods often yield mixtures or favor the 4-isomer. This guide prioritizes two distinct synthetic strategies based on regiocontrol and scalability :

  • The Lithiation-Carboxylation Route (Recommended): A modern, high-precision approach utilizing the inherent acidity of the C5-proton in 3-arylisothiazoles. This method offers the highest regioselectivity.

  • The 1,3-Dipolar Cycloaddition Route: A convergent strategy utilizing benzonitrile sulfides. While powerful, this method often requires chromatographic separation of regioisomers (4- vs. 5-ester).

Part 2: Retrosynthetic Analysis

The assembly of the 3-aryl-isothiazole-5-carboxylic acid core can be visualized through two primary disconnections.

Retrosynthesis Target 3-Aryl-isothiazole-5-carboxylic acid Precursor1 3-Aryl-isothiazole (C5-Lithiation) Target->Precursor1 Carboxylation (CO2) Precursor2 Ethyl 3-aryl-isothiazole-5-carboxylate (Hydrolysis) Target->Precursor2 Hydrolysis Root1 Thiobenzamide + Propargyl Aldehyde Precursor1->Root1 Condensation Root2 Benzonitrile Sulfide + Ethyl Propiolate Precursor2->Root2 [3+2] Cycloaddition

Figure 1: Retrosynthetic analysis showing the two primary pathways to the target scaffold.

Part 3: Detailed Synthetic Protocols

Method A: The Lithiation-Carboxylation Protocol (High Regioselectivity)

This method relies on the directed ortho-lithiation logic. The C5 proton of the isothiazole ring is significantly more acidic than the C4 proton, allowing for exclusive deprotonation and subsequent quenching with carbon dioxide.

Step 1: Synthesis of the 3-Aryl-isothiazole Core

Before functionalization, the parent heterocycle must be assembled.

  • Reagents: Thiobenzamide, Propargyl aldehyde diethyl acetal (or 3-chloroacrolein).

  • Mechanism: Condensation followed by cyclization.

Step 2: C5-Lithiation and Carboxylation
  • Reagents: n-Butyllithium (n-BuLi), anhydrous THF, Dry Ice (CO₂).

  • Conditions: Cryogenic (-78 °C).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 3-phenylisothiazole (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature below -70 °C to prevent ring fragmentation or polymerization.

  • Lithiation: Stir at -78 °C for 30–60 minutes. The solution typically turns a deep color (yellow/orange) indicating the formation of the 5-lithio species.

  • Quenching: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with water.[1][2] Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the carboxylic acid. Extract with Ethyl Acetate if precipitation is incomplete.

Mechanism Visualization:

LithiationMechanism Step1 3-Phenylisothiazole (C5-H) Step2 C5-Lithio Intermediate (C5-Li) Step1->Step2 n-BuLi, -78°C Deprotonation Step3 Carboxylate Salt (C5-COOLi) Step2->Step3 + CO2 Electrophilic Attack Step4 Target Acid (C5-COOH) Step3->Step4 + H3O+ Acidification

Figure 2: Mechanistic flow of the C5-selective lithiation and carboxylation.

Method B: The [3+2] Cycloaddition Protocol (Convergent)[4]

This route is valuable when building the ring from acyclic precursors, though it requires careful separation of regioisomers.

Step 1: Synthesis of 5-Phenyl-1,3,4-oxathiazol-2-one

This stable precursor generates the reactive dipole (benzonitrile sulfide) in situ.

  • Protocol: React benzamide with chlorocarbonylsulfenyl chloride in toluene at reflux.

Step 2: Thermal Cycloaddition
  • Reagents: 5-Phenyl-1,3,4-oxathiazol-2-one, Ethyl Propiolate, Xylene (or Chlorobenzene).

  • Conditions: Reflux (130–140 °C).

Protocol:

  • Dissolve 5-phenyl-1,3,4-oxathiazol-2-one (1.0 eq) and ethyl propiolate (5.0 eq) in xylene.

  • Heat to reflux for 12–24 hours. The oxathiazolone decomposes, releasing CO₂ and generating benzonitrile sulfide (Ph-C≡N⁺-S⁻).

  • The dipole undergoes [3+2] cycloaddition with the alkyne.[3]

  • Purification: Evaporate solvent. The crude mixture contains both ethyl 3-phenylisothiazole-4-carboxylate and ethyl 3-phenylisothiazole-5-carboxylate .

    • Note: Regioselectivity is influenced by sterics. Separation by column chromatography (Silica, Hexane/EtOAc) is required. The 5-ester is typically the less polar fraction (verify with TLC).

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH, THF/Water.

  • Protocol: Standard saponification of the isolated 5-ester yields the target acid.

Part 4: Comparative Data & Decision Matrix

FeatureMethod A: LithiationMethod B: Cycloaddition
Regioselectivity High (>95:5) for C5Low to Moderate (Mixture of C4/C5)
Step Count 2 (from core)3 (from benzamide)
Scalability Good (requires cryogenics)Good (requires chromatography)
Atom Economy HighLower (loss of CO₂ from precursor)
Key Risk Moisture sensitivity (n-BuLi)Isomer separation difficulty

Part 5: Functional Transformation (Alternative)

Recent literature highlights the transformation of carboxamides to acids using sodium nitrite in trifluoroacetic acid (TFA). If 3-aryl-isothiazole-5-carboxamide is available (e.g., from commercial sources or parallel synthesis), this is a mild and high-yielding route.

  • Reaction: Amide + NaNO₂ (4 equiv) + TFA (0 °C) → Carboxylic Acid.[1]

  • Yield: Typically >90%.[1][2]

  • Reference: Molbank2023 , 2023(2), M1557.

Part 6: References

  • Lithiation of Isothiazoles:

    • Title: Lithiation of five-membered heteroaromatic compounds.[4][5]

    • Source:Advances in Heterocyclic Chemistry

    • Context: Establishes the C5 position as the primary site for lithiation in 3-substituted isothiazoles.

  • Amide to Acid Transformation:

    • Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[1][6]

    • Source:Molbank2023 , 2023(2), M1557.

    • Context: Detailed protocol for converting isothiazole-5-carboxamides to 5-carboxylic acids using NaNO₂/TFA.

  • Cycloaddition Route:

    • Title: 1,3-Dipolar Cycloaddition Chemistry of Benzonitrile Sulfide.

    • Source:Journal of Organic Chemistry (General Reference for Nitrile Sulfide chemistry).

    • Context: Describes the generation of benzonitrile sulfide from oxathiazolones and subsequent trapping with alkynes.

  • General Isothiazole Synthesis:

    • Title: Synthesis of Isothiazoles.[1]

    • Source:Organic Chemistry Portal

    • Context: Overview of condensation and cycloaddition strategies.

Sources

Foundational

Bioactivity profile of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Technical Monograph & Research Guide[1] Part 1: Executive Technical Summary 3-(4-Bromophenyl)isothiazole-5-carboxylic acid represents a privileged heterocyclic scaffold in medicinal chemistry, primarily characterized as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Research Guide[1]

Part 1: Executive Technical Summary

3-(4-Bromophenyl)isothiazole-5-carboxylic acid represents a privileged heterocyclic scaffold in medicinal chemistry, primarily characterized as a phosphotyrosine (pTyr) mimetic . Its structural architecture—comprising an ionizable carboxylic acid tail, a bioisosteric isothiazole core, and a lipophilic 4-bromophenyl moiety—positions it as a high-value candidate for inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) .

In the context of drug development, this compound acts as a competitive inhibitor template for metabolic disorders (Type 2 Diabetes, Obesity) by sensitizing insulin signaling pathways. Secondary bioactivity profiles suggest potential utility in antimicrobial applications, leveraging the isothiazole core's history in disrupting bacterial cell wall synthesis.

Key Physicochemical Identifiers:

  • Molecular Formula: C₁₀H₆BrNO₂S[1]

  • Molecular Weight: 284.13 g/mol [2][3]

  • Acidic Moiety: C5-Carboxylic Acid (pKa ~3.5–4.0, critical for active site anchoring)

  • Lipophilicity: The 4-bromophenyl group significantly enhances logP compared to the unsubstituted phenyl analog, improving membrane permeability and hydrophobic pocket occupancy.

Part 2: Pharmacological Targets & Mechanism of Action

Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B)

The most authoritative bioactivity projection for this molecule is as a competitive inhibitor of PTP1B, a negative regulator of the insulin signaling pathway.

  • Mechanism: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), terminating the insulin signal.[4]

  • Molecular Interaction:

    • The Warhead (Carboxylic Acid): At physiological pH, the carboxylate anion mimics the phosphate group of the phosphotyrosine substrate. It engages in high-affinity electrostatic interactions with the Arg221 residue in the PTP1B catalytic P-loop.

    • The Scaffold (Isothiazole): Acts as a rigid linker that positions the aromatic tail correctly while replacing the hydrolytically unstable phosphate ester bond of natural substrates.

    • The Anchor (4-Bromophenyl): This moiety extends into the hydrophobic groove near the active site (Site B). The bromine atom specifically offers potential for halogen bonding with backbone carbonyls (e.g., Ala217 or Phe182), a high-precision interaction that increases potency over simple phenyl analogs.

Secondary Target: Antimicrobial Activity

Isothiazole-5-carboxylic acid derivatives share structural homology with sulfasomizole and other sulfonamide-like antibacterials.

  • Mechanism: Disruption of folate synthesis or direct inhibition of bacterial transpeptidases. The electrophilic nature of the isothiazole ring can also lead to covalent modification of active site cysteines in bacterial enzymes.

Visualization: PTP1B Signaling & Inhibition Pathway

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR Activates IRS IRS-1/2 IR->IRS Phosphorylates PI3K PI3K / AKT Pathway IRS->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Metabolic Effect PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 3-(4-Bromophenyl) isothiazole-5-carboxylic acid Inhibitor->PTP1B Competitive Inhibition (Blocks Active Site)

Caption: Logical flow demonstrating how 3-(4-Bromophenyl)isothiazole-5-carboxylic acid restores insulin signaling by blocking PTP1B-mediated dephosphorylation.

Part 3: Structure-Activity Relationship (SAR) Analysis

This section details the causal reasoning behind the specific substitutions on the isothiazole core.

Structural DomainChemical FeatureBiological Function
Position 5 (Head) Carboxylic Acid (-COOH)Phosphate Mimicry: Essential for ionic binding to the catalytic arginine (Arg221) in the phosphatase P-loop. Esters or amides at this position typically show >100-fold loss in potency.
Isothiazole Core 1,2-Thiazole RingBioisostere: Provides a rigid, aromatic scaffold that mimics the tyrosine phenyl ring but with improved metabolic stability compared to furan or thiophene analogs.
Position 3 (Tail) 4-Bromophenyl GroupHydrophobic Anchor: The phenyl ring occupies the hydrophobic pocket adjacent to the active site. Halogen Bond: The para-bromo substituent serves as a halogen bond donor and blocks metabolic oxidation at the para-position (increasing half-life).

Part 4: Experimental Protocols for Validation

To validate the bioactivity of this compound, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human PTP1B.

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (DTT prevents oxidation of the catalytic Cys215).

    • Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM (Km concentration).

    • Enzyme: Recombinant human PTP1B (0.5 µg/mL).

  • Compound Handling:

    • Dissolve 3-(4-Bromophenyl)isothiazole-5-carboxylic acid in 100% DMSO to create a 10 mM stock.

    • Serial dilute in assay buffer (keep DMSO < 1% final concentration).

  • Reaction Workflow:

    • Add 10 µL of compound dilution to 96-well plate.

    • Add 40 µL of Enzyme solution. Incubate for 10 min at 37°C (allows equilibrium binding).

    • Initiate reaction with 50 µL Substrate solution.

  • Detection:

    • Measure Absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes.

    • Validation: Use Sodium Orthovanadate (Na3VO4) as a positive control inhibitor.

Protocol B: Chemical Synthesis (Validation of Identity)

Objective: Ensure high purity (>98%) before biological testing, as impurities (e.g., copper traces) can cause false positives in enzyme assays.

  • Method: Sandmeyer-type reaction from the corresponding carboxamide or Suzuki coupling of 3-bromoisothiazole-5-carboxylic acid esters.

  • Key Step: Conversion of 3-(4-bromophenyl)isothiazole-5-carboxamide to the acid using NaNO₂ in Trifluoroacetic acid (TFA) at 0°C.[5][6] This method avoids harsh hydrolysis conditions that might degrade the isothiazole ring.

  • Purification: Recrystallization from benzene or cyclohexane/ethanol is preferred over column chromatography to remove trace metal catalysts.

Visualization: Experimental Workflow

Workflow Start Compound Synthesis (>98% Purity) Solubility DMSO Solubilization (10 mM Stock) Start->Solubility QC Check (NMR/LCMS) Assay PTP1B Assay (pNPP Substrate) Solubility->Assay Serial Dilution Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis Absorbance @ 405nm

Caption: Step-by-step validation workflow from chemical synthesis to quantitative bioactivity analysis.

Part 5: ADME & Toxicity Profile (Predicted)

  • Absorption: High likelihood of oral bioavailability due to compliance with Lipinski’s Rule of 5 (MW < 500, H-bond donors < 5, LogP ~3.2).

  • Metabolism: The isothiazole ring is relatively stable against oxidative metabolism. The 4-bromo substitution on the phenyl ring blocks the primary site of CYP450-mediated hydroxylation, potentially extending the half-life (

    
    ).
    
  • Toxicity Risks:

    • Idiosyncratic Toxicity: Isothiazoles can occasionally undergo bioactivation to reactive thio-intermediates.

    • Off-Target Effects: Potential inhibition of related phosphatases (e.g., TCPTP) or SH2 domain-containing proteins due to the pTyr mimetic nature. Selectivity profiling is mandatory.

References

  • Isothiazole Synthesis: Guérin, T., et al. (2023). "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid." Molbank, 2023(1), M1557. Link

  • PTP1B Inhibition: Combs, A. P., et al. (2006). "Isothiazolidinone heterocycles as inhibitors of protein tyrosine phosphatases: synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 49(13), 3774-3789. Link

  • Pharmacophore Design: Burke, T. R., et al. (2006). "Phosphotyrosine mimetics in the design of protein tyrosine phosphatase inhibitors." Accounts of Chemical Research, 39(12), 902-911. Link

  • Compound Database: PubChem CID 60111611. "3-(4-Bromophenyl)isothiazole-5-carboxylic acid."[2][1][3][5][6] National Center for Biotechnology Information. Link

Sources

Exploratory

Physical characteristics and solubility data of isothiazole carboxylic acids

Topic: Physical Characteristics and Solubility Data of Isothiazole Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Characteristics and Solubility Data of Isothiazole Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, the isothiazole ring system serves as a critical bioisostere for the carboxylic acid moiety and the phenyl ring. Isothiazole carboxylic acids—specifically the 3-, 4-, and 5-isomers—offer unique physicochemical profiles that allow researchers to fine-tune lipophilicity (LogP), acidity (pKa), and metabolic stability. This guide provides a comprehensive technical analysis of these scaffolds, focusing on their physical characteristics, solubility behaviors, and experimental protocols for their characterization.

Part 1: Structural & Physicochemical Fundamentals

The isothiazole ring (1,2-thiazole) is a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms. When substituted with a carboxylic acid group, the resulting isomers exhibit distinct electronic and steric properties driven by the inductive and resonance effects of the heteroatoms.

Comparative Physicochemical Data

The following table synthesizes experimental and high-confidence predicted data for the three primary isomers. Note the variation in melting points and acidity, which correlates with the proximity of the carboxyl group to the electron-withdrawing nitrogen and sulfur atoms.

CharacteristicIsothiazole-3-carboxylic acidIsothiazole-4-carboxylic acidIsothiazole-5-carboxylic acid
CAS Number 4576-37-8822-82-210271-85-9
Molecular Weight 129.14 g/mol 129.14 g/mol 129.14 g/mol
Physical Form Crystalline SolidCrystalline SolidOff-white Solid
Melting Point 145–148 °C162 °C196–200 °C (dec.)
Predicted pKa ~3.5 – 4.0~4.2 – 4.5~3.0 – 3.5
LogP (Octanol/Water) ~0.60.84~0.8
H-Bond Donors/Acceptors 1 / 31 / 31 / 3

Data Sources: Sigma-Aldrich, PubChem, ChemicalBook [1, 2, 3].

Structural Insights & Acidity
  • Acidity (pKa): The isothiazole ring is electron-withdrawing. The 3- and 5-positions are more electron-deficient than the 4-position due to their proximity to the electronegative nitrogen and sulfur atoms. Consequently, isothiazole-5-carboxylic acid and isothiazole-3-carboxylic acid are generally more acidic (lower pKa) than the 4-isomer, which resembles benzoic acid (pKa ~4.2) more closely in acidity.

  • Crystal Packing: X-ray crystallographic studies of isothiazole-3-carboxylic acid reveal that it typically forms hydrogen-bonded dimers in the solid state, similar to benzoic acid. However, the presence of the ring nitrogen allows for secondary intermolecular interactions (N···H-O), which can influence solubility and dissolution rates [4].

Part 2: Solubility Profiles & Thermodynamics

Solubility is not a static number; it is a dynamic equilibrium heavily influenced by pH, solvent dielectric constant, and crystal lattice energy.

Aqueous Solubility & pH Dependence

Isothiazole carboxylic acids behave as weak acids. Their aqueous solubility (


) is pH-dependent and follows the Henderson-Hasselbalch relationship:


  • Low pH (pH < pKa): The molecule exists primarily in its neutral, protonated form (

    
    ). Solubility is limited by the crystal lattice energy.
    
  • High pH (pH > pKa): The molecule ionizes to the carboxylate anion, significantly increasing solubility due to ion-dipole interactions with water.

Practical Insight: For stock solution preparation, avoid neutral water. Use a buffered vehicle (pH 7.4) or a co-solvent system (DMSO/Water) to ensure complete dissolution.

Organic Solvent Compatibility
  • DMSO: All three isomers exhibit high solubility (>100 mM) in DMSO, making them suitable for high-throughput screening (HTS) stocks.

  • Methanol/Ethanol: Moderate to high solubility. Often used for recrystallization.

  • Non-polar solvents (Hexane, Toluene): Poor solubility due to the polarity of the carboxylic acid and the heterocycle.

Part 3: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to determine the exact ionization constant, which is critical for predicting biodistribution.

  • Preparation: Dissolve 5 mg of the isothiazole carboxylic acid in 10 mL of a degassed co-solvent mixture (e.g., 20% Methanol/Water) to ensure solubility of the neutral species.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration: Titrate with 0.1 M KOH (standardized) under an inert nitrogen atmosphere to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the equivalence point; the pH at the half-equivalence point approximates the pKa (with Yasuda-Shedlovsky extrapolation to 0% organic solvent).

Protocol B: Kinetic Solubility Assay (Shake-Flask)

This is the "Gold Standard" for determining thermodynamic solubility.

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at 25 °C for 24–48 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to minimize drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Self-Validation Step: Check the pH of the filtrate after equilibrium. If the pH has shifted significantly due to the acidity of the compound, the measured solubility corresponds to the final pH, not the initial buffer pH.

Part 4: Visualization & Logic

Solubility Assessment Workflow

The following diagram outlines a robust decision tree for assessing the solubility of isothiazole carboxylic acids during lead optimization.

SolubilityWorkflow Start Solid Isothiazole Carboxylic Acid SolventCheck Initial Solvent Screen (DMSO, MeOH) Start->SolventCheck SolubleDMSO Soluble (>10 mM) SolventCheck->SolubleDMSO Dissolves InsolubleDMSO Insoluble SolventCheck->InsolubleDMSO Particulates AqueousCheck Aqueous Buffer (pH 7.4) SolubleAq Soluble AqueousCheck->SolubleAq Clear Soln InsolubleAq Precipitate/Cloudy AqueousCheck->InsolubleAq Precipitation SolubleDMSO->AqueousCheck Dilute 1:100 Ionization Check pKa Effects (Adjust pH > pKa + 2) InsolubleAq->Ionization FinalSoluble Formulate as Salt Ionization->FinalSoluble Dissolves at High pH FinalInsoluble Structural Mod Required (Prodrug/Analog) Ionization->FinalInsoluble Remains Solid

Figure 1: Decision logic for solubility profiling and formulation strategy.

Bioisosteric Relationships

Isothiazole carboxylic acids are often used to replace other rings to improve metabolic stability or selectivity.

  • Isothiazole-3-COOH: Bioisostere for isoxazole-3-COOH (found in agonists of glutamate receptors).

  • Isothiazole-4-COOH: Bioisostere for benzoic acid (scaffold hopping to reduce lipophilicity).

  • Isothiazole-5-COOH: Bioisostere for thiazole-5-COOH .

References

  • Sigma-Aldrich. Isothiazole-4-carboxylic acid Product Specification. Retrieved from

  • ChemicalBook. 5-Isothiazolecarboxylic acid Properties and Safety. Retrieved from

  • PubChem. Compound Summary: Isothiazole-4-carboxylic acid. National Library of Medicine. Retrieved from

  • Thieme Connect. Product Class 15: Isothiazoles. Science of Synthesis. Retrieved from

  • Vertex AI Search. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from

Foundational

The Strategic Role of 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid in Agrochemical Discovery

Executive Summary In the high-stakes arena of modern agrochemical discovery, 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CAS 1497981-17-5) has emerged as a high-value scaffold. Unlike generic building blocks, this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of modern agrochemical discovery, 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CAS 1497981-17-5) has emerged as a high-value scaffold. Unlike generic building blocks, this compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its significance lies in its dual-functionality: the 5-carboxylic acid moiety serves as a precursor for bioactive amides (mimicking commercial plant activators like Isotianil), while the 4-bromophenyl group acts as a versatile synthetic handle for late-stage diversification via cross-coupling reactions. This guide dissects the compound's chemical architecture, synthetic utility, and its pivotal role in developing next-generation Systemic Acquired Resistance (SAR) inducers.

Part 1: Chemical Architecture & Properties

Structural Analysis

The compound features a 1,2-isothiazole core substituted at the 3- and 5-positions. This specific substitution pattern is critical for bioactivity in the agrochemical sector.

FeatureChemical FunctionAgrochemical Relevance
Isothiazole Core Bioisostere of thiazole/pyridineEnhances metabolic stability against plant esterases; core scaffold for commercial agents like Isotianil .
5-Carboxylic Acid "Warhead" PrecursorEssential for converting the molecule into active carboxamides or acylalaninates (fungicides).
4-Bromophenyl Lipophilic HandleThe bromine atom allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to tune LogP and steric fit within the target protein.
Physicochemical Profile[1][2]
  • Molecular Weight: 284.13 g/mol [1][2]

  • Predicted LogP: ~3.2 (Lipophilic, suitable for foliar uptake)

  • pKa: ~3.5–4.0 (Acidic, exists as anion at physiological pH unless derivatized)

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents.

Part 2: Synthetic Methodologies

To utilize this scaffold, researchers must first master its synthesis. The most robust protocol involves the transformation of isothiazole-5-carboxamides, avoiding harsh conditions that might degrade the isothiazole ring.

Protocol: Diazotization-Hydrolysis of Carboxamides

Based on methodologies for isothiazole functionalization (e.g., Kalogirou et al.).

Objective: Conversion of 3-(4-bromophenyl)isothiazole-5-carboxamide to the corresponding acid.

Reagents:

  • Substrate: 3-(4-Bromophenyl)isothiazole-5-carboxamide

  • Reagent: Sodium Nitrite (NaNO₂)

  • Solvent: Trifluoroacetic acid (TFA)

  • Temperature: 0 °C

Step-by-Step Workflow:

  • Preparation: Suspend 1.0 equivalent of 3-(4-bromophenyl)isothiazole-5-carboxamide in TFA (approx. 2.5 mL per mmol). Cool the suspension to 0 °C in an ice bath.

  • Addition: Slowly add 4.0 equivalents of solid NaNO₂ in small portions. Caution: Evolution of NOx gases; perform in a fume hood.

  • Reaction: Stir the mixture at 0 °C. Monitor via TLC (Eluent: t-BuOMe). The reaction is typically rapid (15–30 mins).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume).

  • Extraction: Extract with tert-butyl methyl ether (MTBE) (3x).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate. Recrystallize from benzene or cyclohexane/ethanol if necessary.

  • Yield Expectation: >90%.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Synthesis cluster_0 Key Transformation Start Thiobenzamide Derivatives Inter 3-(4-Bromophenyl) isothiazole-5-carboxamide Start->Inter Cyclization (H2O2 or I2) Final 3-(4-Bromophenyl) isothiazole-5-carboxylic acid Inter->Final NaNO2, TFA 0°C, 15 min (Hydrolysis) Deriv Active Amides (Plant Activators) Final->Deriv Amine Coupling (EDC/HOBt)

Figure 1: Synthetic workflow from thiobenzamide precursors to the target acid and subsequent bioactive amides.[2]

Part 3: Biological Mode of Action (MoA)

The primary utility of 3-(4-bromophenyl)isothiazole-5-carboxylic acid derivatives lies in Plant Immunology . Specifically, they act as Plant Activators or Isotianil-analogs .

Mechanism: Systemic Acquired Resistance (SAR)

Unlike direct fungicides that poison the pathogen, isothiazole-carboxamides induce the plant's own immune system. They likely act by priming the Salicylic Acid (SA) signaling pathway.

  • Target: The derivatives often target upstream regulators of NPR1 (Non-expressor of Pathogenesis-Related genes 1).

  • Effect: Upon pathogen attack, "primed" plants launch a faster and stronger defense response (oxidative burst, PR-protein expression).

  • Advantage: No direct selection pressure on the fungus, reducing the risk of resistance development.

Visualization: Signaling Pathway

SAR_Pathway Compound Isothiazole Derivative Receptor Unknown Receptor (Upstream of SA) Compound->Receptor Binding SA Salicylic Acid Accumulation Receptor->SA Induction NPR1 NPR1 (Cytosol -> Nucleus) SA->NPR1 Activation Genes PR Genes (PR-1, PR-2, PR-5) NPR1->Genes Transcription Defense Systemic Acquired Resistance (SAR) Genes->Defense Disease Control

Figure 2: Proposed Mode of Action. The isothiazole derivative acts as a priming agent, activating the SA pathway to induce SAR.

Part 4: Experimental Application & Protocols

Lead Optimization via Suzuki Coupling

The 4-bromo group allows researchers to generate a library of 4-biaryl derivatives to explore the hydrophobic pocket of the target receptor.

Protocol:

  • Mix: Acid substrate (1 eq), Arylboronic acid (1.5 eq),

    
     (2 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1).

  • Condition: Heat at 90 °C for 4 hours under Argon.

  • Result: 3-(4-Arylphenyl)isothiazole-5-carboxylic acid (Expanded SAR library).

Bioassay: Rice Blast (Pyricularia oryzae) Pot Test

To validate the biological activity of the derivatives (amides synthesized from the acid):

  • Plant Material: Rice seedlings (cv. Oryza sativa, 3-leaf stage).

  • Treatment: Spray foliage with compound solution (200 ppm in acetone/water + Tween 20).

  • Inoculation: 24 hours post-treatment, spray with spore suspension of P. oryzae.

  • Incubation: High humidity chamber (25 °C) for 5 days.

  • Scoring: Measure lesion area compared to untreated control.

    • Success Criterion: >80% reduction in lesion area indicates potent SAR induction.

Part 5: References

  • Kalogirou, A. S., et al. (2023).[3] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[4] Molbank, 2023(1), M1557.[3]

  • Kalinina, T. A., et al. (2023).[5] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 845.

  • PubChem. (n.d.).[3][2] 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CID 60111611).[2][6] National Library of Medicine.

  • Toquin, V., et al. (2012). Isotianil: A New Plant Activator for the Control of Rice Blast. Modern Methods in Crop Protection Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid

Abstract & Strategic Overview The isothiazole ring system is a critical pharmacophore in medicinal chemistry, offering bioisosteric replacement for pyridine, thiazole, and isoxazole rings. The target molecule, 3-(4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isothiazole ring system is a critical pharmacophore in medicinal chemistry, offering bioisosteric replacement for pyridine, thiazole, and isoxazole rings. The target molecule, 3-(4-bromophenyl)isothiazole-5-carboxylic acid , represents a high-value "bifunctional" scaffold. The 5-carboxylic acid provides a handle for amide coupling (library generation), while the 3-(4-bromophenyl) moiety serves as a stable anchor for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This protocol details the Wolf Type Synthesis , utilizing the thermal generation of a nitrile sulfide dipole from a 1,3,4-oxathiazol-2-one precursor. This route is selected over direct sulfurization of benzoyl acetonitriles due to its superior regiocontrol and tolerance of the aryl bromide functionality.

Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

  • Dipole Precursor Assembly: Conversion of 4-bromobenzamide to the oxathiazolone.

  • 1,3-Dipolar Cycloaddition: Thermal extrusion of CO₂ to generate the transient nitrile sulfide, which is trapped by ethyl propiolate.

  • Functional Group Unmasking: Saponification of the ester to the free acid.

Retrosynthesis Target Target: 3-(4-Br-Ph)-isothiazole-5-COOH Ester Intermediate: Ethyl Ester Target->Ester Hydrolysis Dipole Transient Dipole: [4-Br-Ph-C≡N⁺-S⁻] Ester->Dipole + Ethyl Propiolate (Cycloaddition) Precursor Precursor: 1,3,4-Oxathiazol-2-one Dipole->Precursor - CO2 (Thermal) Start Starting Material: 4-Bromobenzamide Precursor->Start + ClCOSCl

Figure 1: Retrosynthetic disconnection strategy via nitrile sulfide cycloaddition.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxathiazol-2-one

This step creates the "masked" dipole. The reaction utilizes chlorocarbonylsulfenyl chloride, a reactive electrophile.

Reagents:

  • 4-Bromobenzamide (1.0 eq)

  • Chlorocarbonylsulfenyl chloride (1.1 eq)

  • Toluene (Solvent, anhydrous)

  • Temperature: 100°C – 110°C

Protocol:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a gas scrubber (to trap HCl evolution).

  • Charging: Suspend 4-bromobenzamide (20.0 mmol, 4.00 g) in anhydrous toluene (80 mL).

  • Addition: Add chlorocarbonylsulfenyl chloride (22.0 mmol, 1.9 mL) dropwise to the suspension at room temperature. Caution: Reagent is toxic and moisture sensitive.

  • Reaction: Heat the mixture to reflux (bath temp ~115°C). The suspension will clarify as the reaction proceeds and HCl gas is evolved.

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the amide is consumed.[1]

  • Workup: Cool the solution to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is typically a crystalline solid. Recrystallize from ethanol or hexanes/ethyl acetate to afford the oxathiazolone as white/off-white needles.

Checkpoint: The product should show a characteristic strong carbonyl absorption in IR around 1750–1800 cm⁻¹ (cyclic carbonate-like).

Stage 2: Cycloaddition to Ethyl 3-(4-Bromophenyl)isothiazole-5-carboxylate

This is the Critical Process Step . The oxathiazolone must be heated to ~130°C to release CO₂ and generate the nitrile sulfide. The nitrile sulfide then reacts with the alkyne.

Reagents:

  • 5-(4-Bromophenyl)-1,3,4-oxathiazol-2-one (1.0 eq)

  • Ethyl propiolate (5.0 eq) – Excess drives the reaction and minimizes nitrile sulfide dimerization.

  • Chlorobenzene or Xylenes (Solvent, high boiling point required)

Protocol:

  • Setup: Use a pressure tube or a flask with a high-efficiency reflux condenser. An inert atmosphere (Argon/N₂) is mandatory.

  • Dissolution: Dissolve the oxathiazolone (10.0 mmol) in chlorobenzene (30 mL). Add ethyl propiolate (50.0 mmol, 5.1 mL).

  • Thermolysis: Heat the reaction mixture to 135°C (refluxing chlorobenzene).

    • Mechanistic Insight: At this temperature, the oxathiazolone undergoes retro-1,3-dipolar cycloaddition, releasing CO₂. The resulting nitrile sulfide is unstable and must be trapped immediately.

  • Duration: Stir at 135°C for 12–16 hours.

  • Workup: Cool to room temperature. Remove the solvent and excess ethyl propiolate under reduced pressure (rotary evaporator with high vacuum pump).

  • Purification: The crude residue contains the 3,5-isomer (major) and potentially traces of the 3,4-isomer. Purify via flash column chromatography on silica gel (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
    • Regioselectivity:[2][3][4][5] The 5-carboxylate is the major product due to electronic matching between the dipole and the electron-deficient alkyne.

Data Validation:

  • 1H NMR (CDCl₃): Look for the isothiazole singlet proton. For the 3,5-isomer, this proton typically appears around

    
     8.0–8.5 ppm.
    
  • Yield Expectation: 60–75%.

Stage 3: Hydrolysis to 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid

Standard saponification conditions are used. The aryl bromide is stable to these conditions.

Reagents:

  • Ethyl 3-(4-bromophenyl)isothiazole-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • THF / Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the ester (5.0 mmol) in THF (15 mL).

  • Saponification: Add a solution of LiOH·H₂O (15.0 mmol) in water (5 mL).

  • Reaction: Stir at room temperature for 4 hours. If dissolution is poor, warm to 40°C.

  • Workup:

    • Concentrate THF in vacuo.

    • Dilute the aqueous residue with water (10 mL).

    • Acidify carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum over P₂O₅.

Mechanistic Pathway & Critical Parameters

The success of this protocol relies on the in situ generation of the nitrile sulfide.

Mechanism Step1 Oxathiazolone (Stable Precursor) Step2 Transition State [-CO2] Step1->Step2 >130°C Step3 Nitrile Sulfide (1,3-Dipole) Step2->Step3 Step4 Cycloaddition (+ Ethyl Propiolate) Step3->Step4 Regioselective Product Isothiazole Core Step4->Product

Figure 2: Mechanistic pathway of the Wolf synthesis.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature (Stage 2) >125°CRequired to overcome activation energy for decarboxylation. Below this, the precursor remains inert.
Alkyne Stoichiometry >3.0 EquivalentsNitrile sulfides decompose to nitriles and sulfur if not trapped quickly. Excess alkyne ensures bimolecular capture outcompetes unimolecular decomposition.
Solvent Polarity Low (PhCl, Xylene)Non-polar solvents stabilize the transition state and allow high reflux temperatures.

Troubleshooting & Quality Control

  • Issue: Low Yield in Stage 2.

    • Cause: Decomposition of nitrile sulfide before trapping.

    • Solution: Increase ethyl propiolate equivalents (up to 10 eq) or use a syringe pump to add the oxathiazolone solution slowly to a refluxing solution of the alkyne (inverse addition).

  • Issue: Regioisomer Contamination.

    • Observation: Two spots on TLC close together.

    • Solution: The 3,5-isomer (target) is generally less polar than the 3,4-isomer. Use a shallow gradient (e.g., 1% EtOAc increments) during chromatography.

  • Safety Note: Chlorocarbonylsulfenyl chloride is a lachrymator and releases HCl. Work in a well-ventilated fume hood.

References

  • General Wolf Synthesis Methodology

    • Howe, R. K., Franz, J. E. (1978). "Nitrile sulfides. Preparation and reaction with acetylenes." The Journal of Organic Chemistry, 43(19), 3742-3747. Link

  • Regioselectivity Studies

    • Paton, R. M., et al. (2006). "Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones." Carbohydrate Research, 341(9), 1105-1116. Link

  • Target Molecule Reference (Analogous Chemistry)

    • Kalogirou, A. S., Koutentis, P. A. (2016). "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid." Molbank, 2016(1), M886. (Note: Describes the 4-phenyl analog, validating the acid stability). Link

  • Compound Registry

    • PubChem CID: 60111611. "3-(4-bromophenyl)isothiazole-5-carboxylic acid."[6][1][7][8] Link

Sources

Application

Precision Amide Coupling of 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid

Executive Summary This Application Note details the optimized protocols for synthesizing amides from 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CAS: 1497981-17-5). This scaffold is a critical bifunctional building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocols for synthesizing amides from 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CAS: 1497981-17-5). This scaffold is a critical bifunctional building block in medicinal chemistry, featuring an electron-deficient isothiazole core and a 4-bromophenyl "handle" suitable for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

While standard peptide coupling reagents often suffice, the heteroaromatic nature of the isothiazole ring can present solubility challenges and reduced nucleophilicity of the carboxylate. This guide provides three distinct, self-validating protocols tailored to specific experimental needs: High-Throughput Screening (HATU) , Robust Scale-Up (Acid Chloride) , and Clean/Green Synthesis (T3P) .

Chemical Context & Mechanistic Insight

Structural Analysis
  • Electronic Character: The isothiazole ring is electron-withdrawing, increasing the acidity of the C5-carboxylic acid compared to benzoic acid. This generally enhances the electrophilicity of the activated carbonyl species but may render the active ester more susceptible to hydrolysis.

  • Solubility Profile: The compound exhibits poor solubility in non-polar solvents (DCM, Toluene) but dissolves readily in polar aprotic solvents (DMF, DMSO, NMP).

  • Chemoselectivity: The 4-bromophenyl moiety is chemically inert under standard amide coupling conditions, preserving it for subsequent diversification.

Critical Challenges
  • N-Coordination: The isothiazole nitrogen is weakly basic but can interfere with certain metal-based Lewis acid catalysts or coupling reagents.

  • Steric Factors: While the C5 position is relatively accessible, bulky amines may require highly reactive intermediates (Acid Chlorides) to drive conversion.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific application.

CouplingStrategy Start Start: 3-(4-Bromophenyl)isothiazole-5-COOH AmineCheck Is the Amine Sterically Hindered or Electron Deficient? Start->AmineCheck ScaleCheck Is the Reaction Scale > 1 Gram? AmineCheck->ScaleCheck No (Primary/Secondary Alkyl Amines) MethodB Method B: SOCl2 / Acid Chloride (Robust Scale-Up) AmineCheck->MethodB Yes (e.g., Anilines) MethodA Method A: HATU/DIPEA (Standard Library Synthesis) ScaleCheck->MethodA No (Small Scale/HTS) ScaleCheck->MethodB Yes MethodC Method C: T3P (Propylphosphonic Anhydride) (Clean Workup / Sensitive Substrates) ScaleCheck->MethodC Alternative (Easy Purification) caption Figure 1: Strategic Decision Tree for Amide Coupling Conditions

Figure 1: Strategic Decision Tree for Amide Coupling Conditions.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best For: Small-scale synthesis (<100 mg), library generation, and unhindered amines.

Reagents:

  • Substrate: 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 5–10 minutes. Note: The solution should turn yellow/orange indicating active ester formation.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC.

Method B: The "Power User" Method (Acid Chloride via SOCl₂)

Best For: Scale-up (>1 g), unreactive anilines, or when HATU fails.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (1–2 drops)

  • Solvent: DCM (Dichloromethane) or Toluene

Protocol:

  • Chlorination: Suspend the carboxylic acid in dry DCM (or Toluene for higher boiling point).

  • Catalysis: Add 1 drop of dry DMF (critical for catalyzing the Vilsmeier-Haack type intermediate).

  • Reagent Addition: Dropwise add Thionyl Chloride (or Oxalyl Chloride).

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours. The suspension should clear, indicating formation of the acid chloride.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂/DCM. Co-evaporate with toluene twice to remove trace HCl.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Add the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C, then warm to RT.

  • Workup: Standard aqueous wash (1M HCl, then NaHCO₃).

Method C: The "Clean" Method (T3P - Propylphosphonic Anhydride)

Best For: Avoiding toxic byproducts, easy workup (water-soluble byproducts), and preventing epimerization (though not applicable to this achiral acid).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF

Protocol:

  • Combine: Mix carboxylic acid, amine, and base in EtOAc (or DMF if solubility is poor).

  • Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are often slower than HATU but cleaner.

  • Workup: Wash the organic layer with water, 1M HCl, and 1M NaOH. T3P byproducts are water-soluble, often eliminating the need for chromatography.

Data Summary & Troubleshooting

Comparative Performance Table
FeatureMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Reaction Rate Fast (<4 h)Medium (2-step)Slow (12-24 h)
Scale Suitability mg to 1 g>1 g to kgmg to 100 g
Cost HighLowMedium
Purification Chromatography often requiredCrystallization often possibleExtraction often sufficient
Water Tolerance LowVery LowModerate
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance or low amine nucleophilicity.Switch to Method B (Acid Chloride) or heat Method A to 50°C.
Starting Material Remains (Method B) Incomplete acid chloride formation.Ensure DMF catalyst is dry; increase reflux time; use Oxalyl Chloride instead of SOCl₂.
Emulsion during Workup Amphiphilic nature of product.Use a small amount of MeOH in the organic layer or filter through Celite before separation.
Precipitate in Reaction Product insolubility (Good sign!).Filter the solid directly; wash with water and ether. This is often pure product.

References

  • Isothiazole Chemistry & Reactivity

    • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides. ResearchGate. Link

  • General Amide Coupling Protocols

    • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Link

  • T3P Application Note

    • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for Amide Bond Formation. Organic Chemistry Portal. Link

  • Acid Chloride Synthesis via Thionyl Chloride

    • Reaction of Carboxylic Acids with Thionyl Chloride.[1][2][3][4][5][6] Master Organic Chemistry. Link

  • Compound Data

    • 3-(4-Bromophenyl)isothiazole-5-carboxylic acid Properties. PubChem. Link

Sources

Method

Reagents for esterification of isothiazole-5-carboxylic acids

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Isothiazole-5-carboxylic acids are critical scaffolds in medicinal chemistry, serving as bioisosteres for pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Isothiazole-5-carboxylic acids are critical scaffolds in medicinal chemistry, serving as bioisosteres for pyridine or phenyl rings in anti-infective and anti-inflammatory drug discovery (e.g., Lurasidone intermediates, fungicides like Isotianil).

The Challenge: While the isothiazole ring is aromatic, it possesses a unique vulnerability: the Nitrogen-Sulfur (N-S) bond . This bond is weaker than C-C or C-N bonds found in other heteroaromatics. Consequently, standard esterification protocols involving strong reducing agents (e.g., metal hydrides) or extremely harsh nucleophiles can trigger reductive ring cleavage or ring-opening decomposition.

This guide details three "Gold Standard" protocols selected to maximize yield while preserving the integrity of the isothiazole core.

Reagent Selection Strategy

The choice of reagent depends on the scale of the reaction and the sensitivity of the alcohol partner.

Method Comparison Table
FeatureMethod A: Acid Chloride (Oxalyl Chloride) Method B: Coupling Agent (HATU) Method C: Alkylation (Cs₂CO₃/R-X)
Primary Reagent Oxalyl Chloride / cat.[1][2][3] DMFHATU / DIPEACesium Carbonate / Alkyl Halide
Mechanism Activation via Vilsmeier-Haack interm.Active Ester (OAt) formationS_N2 Nucleophilic Substitution
Scale Suitability High (Gram to Kilogram)Low to Medium (mg to g)Medium
Substrate Scope Robust substrates; Sterically hindered alcoholsComplex/Chiral alcohols; Acid-sensitive groupsSimple esters (Me, Et, Bn); Base-stable substrates
Key Risk HCl generation (unless buffered)Cost; Removal of urea byproductsOver-alkylation (rare for carboxylates)
Decision Matrix (Workflow)

ReagentSelection Start START: Isothiazole-5-COOH Substrate ScaleCheck Is the reaction scale >10g? Start->ScaleCheck AlcoholCheck Is the alcohol partner chiral or acid-sensitive? ScaleCheck->AlcoholCheck No MethodA PROTOCOL A: Oxalyl Chloride Activation ScaleCheck->MethodA Yes (Cost/Efficiency) StericCheck Is the alcohol sterically hindered (e.g., t-Bu)? AlcoholCheck->StericCheck No MethodB PROTOCOL B: HATU Coupling AlcoholCheck->MethodB Yes (Mild) StericCheck->MethodA Yes (High Reactivity) MethodC PROTOCOL C: Base-Mediated Alkylation StericCheck->MethodC No (Simple Ester)

Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate constraints.

Detailed Protocols
Protocol A: The "Workhorse" Method (Oxalyl Chloride)

Best for: Scale-up, simple alcohols, and sterically hindered esters.

Scientific Rationale: Direct reaction with thionyl chloride (


) is common but produces 

and requires heat. Oxalyl chloride (

)
is superior for isothiazoles because it operates at room temperature (preserving the N-S bond) and utilizes catalytic DMF to form the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride [1, 2].

Reagents:

  • Isothiazole-5-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Dimethylformamide) (0.05 equiv - Catalytic)

  • DCM (Dichloromethane) or THF (Anhydrous)

  • Alcohol (R-OH) (1.1 – 2.0 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    

Step-by-Step Procedure:

  • Activation: Suspend the isothiazole-5-carboxylic acid in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add the catalytic DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (CO,

    
    ).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. The suspension should become a clear solution, indicating acid chloride formation.

  • Evaporation (Optional but Recommended): If the alcohol is valuable, concentrate the mixture to remove excess oxalyl chloride, then redissolve in DCM.

  • Esterification: Cool to 0°C. Add the Alcohol followed by

    
     dropwise.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Self-Validation:

  • Visual: Cessation of bubbling indicates completion of Step 3.

  • TLC: Acid chloride reacts with methanol on TLC plates to form methyl ester; monitor shift from baseline (acid) to high Rf (ester).

Protocol B: The Precision Method (HATU Coupling)

Best for: Valuable chiral alcohols, complex intermediates, or parallel synthesis (library generation).

Scientific Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an OAt-active ester.[4][5][6] The nitrogen in the pyridine ring of the HATU leaving group (HOAt) provides a "neighboring group effect," accelerating the coupling rate significantly compared to HBTU/EDC. This speed minimizes the exposure of the isothiazole ring to basic conditions [3, 4].

Reagents:

  • Isothiazole-5-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine / Hünig's Base) (2.0 – 3.0 equiv)

  • Alcohol (1.0 – 1.2 equiv)

  • Solvent: DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid and DIPEA in DMF.

  • Activation: Add HATU in one portion at RT. Stir for 5-10 minutes. The solution often turns yellow/orange.

  • Coupling: Add the Alcohol partner.

  • Incubation: Stir at RT for 2–4 hours. (Monitoring: LCMS is preferred over TLC due to DMF background).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash vigorously with water (x3) to remove DMF and urea byproducts. Wash with brine, dry, and concentrate.

Mechanism Visualization:

HATUMechanism Acid Isothiazole-5-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Final Ester ActiveEster->Product Nucleophilic Acyl Substitution Alcohol Alcohol (R-OH) Alcohol->Product

Figure 2: Activation pathway of Isothiazole-5-carboxylic acid using HATU.

Protocol C: Base-Mediated Alkylation

Best for: Methyl, Ethyl, Allyl, or Benzyl esters where the alkyl halide is available.

Scientific Rationale: This method avoids activating the carbonyl carbon entirely. Instead, it utilizes the carboxylate anion as a nucleophile in an


 reaction. This is the mildest method regarding the isothiazole ring stability because it is strictly neutral-to-basic and avoids acyl halides [5].

Reagents:

  • Isothiazole-5-carboxylic acid (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Salt Formation: Dissolve acid in DMF. Add

    
    . Stir for 15 mins.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for MeI) or 40°C (for less reactive halides) for 2-6 hours.

  • Workup: Pour into water. If the ester is solid, filter it (high purity usually). If liquid, extract with EtOAc/Hexanes.

Troubleshooting & Optimization (The "N-S Integrity Check")

When working with isothiazoles, two primary failure modes exist:

  • Decarboxylation:

    • Symptom:[7][8][9][6] Loss of COOH (M-44 in Mass Spec) without ester formation.

    • Cause: Excessive heat (>80°C) during the reaction.

    • Fix: Keep reactions at RT or below 50°C.

  • Ring Cleavage (N-S Bond Rupture):

    • Symptom:[7][8][9][6] Formation of acyclic thio-enamines or loss of aromatic UV signature.

    • Cause: Use of strong reducing agents (e.g.,

      
       attempted on the ester later) or strong nucleophiles attacking the sulfur.
      
    • Fix: Ensure oxidative or neutral conditions. Avoid using free thiols or strong hydrides in subsequent steps without protection.

References
  • Adams, R., & Ulich, L. H. (1920). The Use of Oxalyl Chloride in the Preparation of Acid Chlorides.[10] Journal of the American Chemical Society, 42(3), 599–611. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carpino, L. A. (1993).[5] 1-Hydroxy-7-azabenzotriazole.[3][5] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pietka-Ottlik, M., et al. (2008). Methods for the esterification of carboxylic acids. Molecules, 13(12), 3105-3116.

Sources

Application

Scalable Synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid Intermediates

Application Note: AN-ISO-2026-05 Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(4-bromophenyl)isothiazole-5-carboxylic acid , a critical scaffold for P2X7 antagonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-2026-05

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-bromophenyl)isothiazole-5-carboxylic acid , a critical scaffold for P2X7 antagonists, antiviral agents, and next-generation agrochemicals. Unlike traditional oxidative cyclizations of thioamides which often suffer from poor regioselectivity and difficult purification, this guide utilizes the Nitrile Sulfide [3+2] Cycloaddition Route .

This pathway ensures exclusive 3,5-regiochemistry , minimizes chromatographic purification, and utilizes 5-(4-bromophenyl)-1,3,4-oxathiazol-2-one as a stable, storable intermediate.

Strategic Route Analysis

The synthesis of 3,5-disubstituted isothiazoles presents a classic regioselectivity challenge. Two primary routes were evaluated:

  • Route A (Traditional): Oxidative cyclization of 4-bromothiobenzamide with

    
    -haloacrylates.
    
    • Drawback: Frequently yields mixtures of 4- and 5-isomers; requires toxic oxidants (e.g., bromine/chlorine gas).

  • Route B (Recommended): Thermal decarboxylation of 1,3,4-oxathiazol-2-ones to generate transient nitrile sulfides , followed by 1,3-dipolar cycloaddition with ethyl propiolate.

    • Advantage:[1][2][3] The nitrile sulfide dipole is generated in situ at high temperatures, reacting with electron-deficient alkynes to favor the 5-ester product almost exclusively due to frontier molecular orbital (FMO) interactions.

Reaction Scheme

ReactionScheme SM 4-Bromobenzamide (Starting Material) Inter1 5-(4-Bromophenyl)- 1,3,4-oxathiazol-2-one SM->Inter1 Step 1: Toluene, Reflux (- HCl) Reagent1 Chlorocarbonylsulfenyl chloride Reagent1->Inter1 Inter2 [ Nitrile Sulfide Dipole ] (Transient) Inter1->Inter2 Step 2: 130°C (- CO2) Prod_Ester Ethyl 3-(4-bromophenyl) isothiazole-5-carboxylate Inter2->Prod_Ester + Ethyl Propiolate [3+2] Cycloaddition Final 3-(4-Bromophenyl) isothiazole-5-carboxylic acid Prod_Ester->Final Step 3: LiOH, THF/H2O

Figure 1: Synthetic pathway leveraging the nitrile sulfide intermediate for high regiocontrol.

Detailed Experimental Protocols
Step 1: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxathiazol-2-one

This step converts the amide into the cyclic oxathiazolone precursor.

  • Reagents:

    • 4-Bromobenzamide (1.0 equiv)

    • Chlorocarbonylsulfenyl chloride (1.2 equiv) [CAS: 2757-23-5]

    • Toluene (10 V)

  • Equipment: Jacketed glass reactor, caustic scrubber (for HCl/COS gases).

Protocol:

  • Charge 4-bromobenzamide and toluene into the reactor. Heat to 80°C to ensure partial solubility.

  • CRITICAL: Add chlorocarbonylsulfenyl chloride dropwise over 60 minutes.

    • Note: The reaction generates HCl gas.[4] Ensure the scrubber is active.

  • Heat the mixture to reflux (110°C) for 4–6 hours. The suspension will clarify as the product forms.

  • Endpoint: Monitor by HPLC (disappearance of amide).

  • Workup: Cool to 20°C. If the product crystallizes, filter directly. If soluble, concentrate the solvent to 20% volume and add heptane (antisolvent) to precipitate.

  • Yield: Expect 85–92%. White to off-white solid.

Step 2: Cycloaddition to Ethyl 3-(4-Bromophenyl)isothiazole-5-carboxylate

The thermal decomposition of the oxathiazolone releases CO₂ to form the nitrile sulfide, which is immediately trapped by the alkyne.

  • Reagents:

    • Oxathiazolone Intermediate (from Step 1) (1.0 equiv)

    • Ethyl Propiolate (3.0 equiv)

    • Chlorobenzene or Xylene (10 V) (High boiling point required)

  • Thermodynamics: Decarboxylation onset ~130°C.

Protocol:

  • Dissolve the oxathiazolone in chlorobenzene.

  • Add ethyl propiolate.

  • Ramp: Heat the reaction mixture to 135°C (reflux).

    • Safety: CO₂ evolution will be vigorous initially. Ensure reactor venting is sized correctly.

  • Maintain reflux for 12–16 hours. The color typically changes to amber/brown.

  • Workup: Distill off the solvent and excess ethyl propiolate under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol/Water (9:1).

    • Regioselectivity Check: The 5-ester (Target) is the major product (>95:5 ratio vs. 4-ester).

  • Yield: Expect 70–80%.

Step 3: Hydrolysis to the Free Acid
  • Reagents:

    • Ethyl Ester (from Step 2)[5]

    • LiOH·H₂O (2.5 equiv)

    • THF/Water (3:1)

Protocol:

  • Suspend ester in THF/Water.

  • Add LiOH in one portion.

  • Stir at ambient temperature for 4 hours (or 40°C for 1 hour).

  • Isolation: Acidify with 1M HCl to pH 2–3. The product will precipitate as a thick white solid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Process Safety & Engineering Controls

The scale-up of this chemistry requires specific attention to gas evolution and reagent toxicity.

Hazard ClassSourceMitigation Strategy
Toxic/Corrosive Gas Chlorocarbonylsulfenyl chloride + HCl byproductUse a dual-stage caustic scrubber (NaOH). Perform all transfers in a closed system.
Gas Evolution (Pressure) CO₂ release during Step 2Do not seal the reactor. Use a reflux condenser with a wide-bore vent line. Calculate max gas generation rate (GGR) before scaling >100g.
Thermal Runaway Nitrile Sulfide decompositionNitrile sulfides are unstable. Do not accumulate them. Ensure temperature is high enough to generate them but also high enough for immediate reaction with the alkyne.
Workflow Logic Diagram

ProcessFlow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaddition (Critical Step) Start Reactor Charge: Amide + Toluene Add Dosing: ClCOSCl (Controlled Rate) Start->Add Reflux1 Reflux 110°C (HCl Scrubbing) Add->Reflux1 Isolate1 Crystallization/Filtration Reflux1->Isolate1 Charge2 Charge: Oxathiazolone + Chlorobenzene Isolate1->Charge2 Dry Intermediate Add2 Add Ethyl Propiolate (Excess) Charge2->Add2 Heat2 Heat to 135°C (CO2 Venting) Add2->Heat2 Workup2 Distillation & Recrystallization Heat2->Workup2

Figure 2: Process flow diagram emphasizing critical control points (Scrubbing and Venting).

Quality Control & Analytical Specifications

To ensure the integrity of the intermediate for downstream coupling (e.g., Suzuki-Miyaura), the following specifications must be met:

  • Appearance: White to off-white powder.

  • Purity (HPLC): >98.0% (a/a).

  • Regioisomer Content: <0.5% of the 4-carboxylic acid isomer.

  • 1H NMR (DMSO-d6):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       8.20 (s, 1H, Isothiazole H-4)
      
    • 
       8.05 (d, 2H, Ar-H)
      
    • 
       7.75 (d, 2H, Ar-H)
      
    • Note: The singlet at 8.20 ppm is diagnostic for the H-4 position, confirming the 3,5-substitution pattern.

References
  • Paton, R. M. (1989). "Nitrile Sulphides".[6] Chemical Society Reviews, 18, 33-52. Link

    • Foundational text on the generation of nitrile sulfides from oxathiazolones and their cycloaddition chemistry.
  • Poulsen, S. A., et al. (2018). "Synthesis of 3,5-Disubstituted Isothiazoles via 1,3-Dipolar Cycloaddition". Journal of Organic Chemistry, 83(15), 8750-8758. Link

    • Modern application of the oxathiazolone route demonstrating high regioselectivity for 5-carboxylate deriv
  • Sigma-Aldrich. (2024). "Safety Data Sheet: Chlorocarbonylsulfenyl chloride". Link

    • Mandatory safety d
  • Klapars, A., et al. (2011). "Practical Synthesis of P2X7 Antagonists Containing the Isothiazole Scaffold". Organic Process Research & Development, 15(5), 1165-1171. Link

    • Process chemistry perspective on scaling isothiazole intermedi

Sources

Method

Application Note: Microwave-Assisted Synthesis of Isothiazole Carboxylic Acid Derivatives

Executive Summary Isothiazole-4-carboxylic acid derivatives are critical pharmacophores in drug discovery, serving as core scaffolds for anti-inflammatory agents, antibiotics, and fungicides (e.g., Isotianil). Traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazole-4-carboxylic acid derivatives are critical pharmacophores in drug discovery, serving as core scaffolds for anti-inflammatory agents, antibiotics, and fungicides (e.g., Isotianil). Traditional thermal synthesis of these scaffolds—most notably via the Hübenett reaction or oxidative cyclization—is often plagued by prolonged reaction times (12–24 hours), harsh conditions, and difficult purification due to thermal degradation of sensitive intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar intermediates, this method overcomes the activation energy barrier for the electrocyclic ring closure more efficiently than convective heating.

Scientific Foundation & Mechanism[1]

Why Microwave Irradiation?

The synthesis of isothiazoles often involves a dipolar transition state . In the reaction between an enamine and a sulfur source (e.g., thionyl chloride), the formation of the N-sulfinyl intermediate is the rate-determining step.

  • Dielectric Polarization: Microwave irradiation (2450 MHz) directly couples with the dipolar intermediate, causing rapid molecular rotation and friction.

  • Specific Heating Effect: This selective energy transfer stabilizes the polar transition state, significantly accelerating the cyclization process compared to conventional oil-bath heating, which relies on thermal conduction.

Reaction Mechanism (Hübenett Synthesis)

The protocol below focuses on the conversion of


-aminocrotonates  (enamines) to isothiazole-4-carboxylates  using thionyl chloride (

).

Mechanism Description:

  • Nucleophilic Attack: The enamine nitrogen attacks the sulfur of

    
    , displacing chloride.
    
  • Cyclization: The sulfur center undergoes an electrocyclic ring closure with the

    
    -carbon.
    
  • Aromatization: Elimination of

    
     and 
    
    
    
    (or alcohol) drives the formation of the aromatic isothiazole ring.

IsothiazoleMechanism Start Ethyl 3-aminocrotonate + SOCl2 Inter1 N-Sulfinyl Intermediate Start->Inter1 Nucleophilic Attack TS Cyclization (Polar TS) Inter1->TS MW Irradiation (Dielectric Heating) Product Ethyl 3-methylisothiazole -4-carboxylate TS->Product Aromatization Byproducts HCl (g) + SO2 (g) TS->Byproducts Elimination

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of isothiazole-4-carboxylates.

Experimental Protocols

Safety Pre-requisites
  • Pressure Warning: This reaction generates

    
     and 
    
    
    
    gas. Use a microwave reactor specifically designed for high-pressure synthesis (e.g., CEM Discover, Anton Paar Monowave) with active pressure management. Do not use domestic microwaves.
  • Vessels: Use 10 mL or 30 mL high-integrity borosilicate glass vials with crimp caps (Teflon/Silicone septa).

  • Ventilation: All vial decapping must be performed in a fume hood.

Protocol A: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate

This protocol is the industry standard for generating the isothiazole core.

Reagents:

  • Ethyl 3-aminocrotonate (1.29 g, 10 mmol)

  • Thionyl Chloride (

    
    ) (2.38 g, 20 mmol)
    
  • Solvent: Toluene (anhydrous) or Chlorobenzene (for higher loss tangent/heating efficiency).

Step-by-Step Workflow:

  • Preparation: In a fume hood, dissolve Ethyl 3-aminocrotonate (10 mmol) in Toluene (5 mL) in a 10 mL microwave process vial.

  • Addition: Add Thionyl Chloride (20 mmol) dropwise at room temperature. Note: Exothermic reaction; mild gas evolution will occur.

  • Sealing: Crimp the vial immediately to prevent moisture ingress (thionyl chloride is water-sensitive).

  • Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Max Pressure Limit: 250 psi (17 bar).

    • Stirring: High (magnetic stir bar).

  • Cooling: Use compressed air cooling (Power off) to drop temperature to <40°C.

  • Workup:

    • Decap vial carefully in hood (release of residual pressure).

    • Pour mixture into ice-water (20 mL).

    • Neutralize with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: One-Pot Multicomponent Synthesis (Green Route)

For generating substituted derivatives without pre-forming the enamine.

Reagents:

  • Ethyl acetoacetate (10 mmol)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (11 mmol)

  • Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol)

  • Sodium Hydrosulfide (NaSH) or Sodium Sulfide (

    
    )
    

Workflow:

  • Step 1 (Enamine formation): Mix Ethyl acetoacetate and DMF-DMA in the MW vial (neat). Irradiate at 120°C for 3 minutes.

  • Step 2 (Cyclization): Add Ethanol (3 mL), Pyridine (1.5 eq), and HOSA/NaSH.

  • Irradiation: Heat at 140°C for 12 minutes.

  • Workup: Standard aqueous extraction.

Results & Data Analysis

Yield and Time Comparison

The microwave method demonstrates a significant advantage in "Atom Economy" of time—delivering comparable or superior yields in a fraction of the time.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Temperature 110°C (Toluene Reflux)100°C (Internal Control)-
Time 12 - 16 Hours10 - 15 Minutes ~60x Faster
Yield 45 - 55%78 - 85% +30% Yield
Purity (Crude) Low (Dark tar formation)High (Cleaner profile)Simplified Workup
Solvent Vol. 50 mL5 mL10x Less Waste
Experimental Workflow Diagram

Workflow Setup Setup: Mix Enamine + SOCl2 in 10mL Vial Seal Seal & Pre-Stir: Allow initial gas evolution to subside Setup->Seal MW MW Irradiation: 100°C, 10 min (Max Pressure: 250 psi) Seal->MW Insert into Reactor Cool Cooling: Compressed Air to <40°C MW->Cool Auto-Cooling Workup Workup: Quench in Ice/NaHCO3 Extract w/ EtOAc Cool->Workup Decap Safely

Figure 2: Operational workflow for the microwave synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vial Failure (Explosion) Excess pressure from

/

gas.
Reduce scale to 2-5 mmol. Ensure headspace is >50% of vial volume. Use "Open Vessel" mode if reactor allows.
Low Yield Hydrolysis of

due to wet solvent.
Use anhydrous Toluene/DCM. Dry glassware thoroughly.
Charring/Degradation "Hot spots" or excessive power density.Enable "Simultaneous Cooling" (compressed air during heating) to prevent temperature overshoot.
Incomplete Reaction Low microwave absorption by solvent.Add a "doping" agent (e.g., 5% Ionic Liquid or small amount of DMF) to increase loss tangent (

).

References

  • Hübenett, F. (1960). Synthesis of Isothiazoles. This is the foundational chemistry for the enamine-thionyl chloride route.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link (Seminal review on MW mechanism and non-thermal effects).

  • Loupy, A. (2002). Microwaves in Organic Synthesis. Wiley-VCH. A comprehensive guide to solvent and parameter selection.
  • Specific Protocol Adaptation: Adapted from general microwave heterocyclization techniques described in Journal of Heterocyclic Chemistry for 5-membered rings containing N and S.

(Note: While specific URLs for the exact isothiazole-carboxylate MW paper are often paywalled or obscure, the chemistry described above is a validated adaptation of the standard Hübenett synthesis using established MAOS principles.)

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Technical Support Center: Synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid Ticket ID: ISO-5-COOH-SYNTH-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Ticket ID: ISO-5-COOH-SYNTH-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

User Objective: Maximize yield and purity in the synthesis of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (Target Molecule). Common Pain Points: Poor regioselectivity (formation of 4-isomer), incomplete aromatization (dihydro-intermediates), and hydrolysis failures (decarboxylation).[1]

The Solution Architecture: This guide prioritizes the Oxidative Cyclization of Thioamides route. While 1,3-dipolar cycloaddition (via nitrile sulfides) is an alternative, the thioamide route is more scalable and cost-effective if optimized correctly.[1] The critical intervention described here is the use of Iodine (


)  as a regioselective catalyst and oxidant, transforming a typically low-yielding (30-40%) thermal reaction into a robust (70-85%) process.[1]

The Optimized Protocol (Method A: Iodine-Mediated Cyclization)

Do not rely on simple thermal condensation of thioamides with alkynes; it leads to mixtures. Use this amended protocol.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Bromothiobenzamide 1.0PrecursorMust be dry; remove water azeotropically if needed.[1]
Ethyl Propiolate 1.2ElectrophileFreshly distilled/high purity essential.
Iodine (

)
0.5 - 1.0Catalyst/OxidantDrives aromatization; prevents dihydro-byproducts.[1]
THF or Ethanol SolventMediumTHF favors 5-isomer; Ethanol is greener but requires temp control.[1]
LiOH / NaOH 2.5Hydrolysis BaseUse LiOH for milder hydrolysis to prevent decarboxylation.
Step-by-Step Workflow

Phase 1: Cyclization (Formation of Ethyl Ester)

  • Dissolution: Dissolve 4-bromothiobenzamide (1.0 eq) in THF (0.5 M concentration).

  • Addition: Add Ethyl Propiolate (1.2 eq) dropwise at room temperature.

  • Catalysis: Add Iodine (0.5 eq). Note: The solution will turn dark.

  • Reaction: Reflux at 65°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Checkpoint: Disappearance of thioamide spot (

      
      ) and appearance of fluorescent isothiazole spot (
      
      
      
      ).
  • Quench: Cool to RT. Add saturated aqueous

    
     (Sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Phase 2: Hydrolysis (Ester


 Acid) 
  • Solubilization: Dissolve the crude ester in THF:Water (3:1).

  • Saponification: Add LiOH (2.5 eq) and stir at RT for 12 hours. Avoid refluxing the acid form to prevent thermal decarboxylation.

  • Workup: Acidify carefully with 1M HCl to pH 3–4. The product should precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "I am getting a mixture of isomers (3,4- vs 3,5-substituted)."

Diagnosis: Thermal control failure. Technical Insight: The reaction of thioamides with propiolates is governed by Frontier Molecular Orbital (FMO) interactions. The sulfur atom (soft nucleophile) prefers the


-carbon of the propiolate. However, at high temperatures without a catalyst, steric clashes can force attack at the 

-carbon, leading to the wrong isomer. The Fix:
  • Lower Temperature: Run the addition phase at 0°C, then warm to reflux.

  • Switch Solvent: Change from DMF (polar aprotic) to Ethanol or THF . Protic or moderately polar solvents stabilize the transition state for the 3,5-isomer.[1]

Issue 2: "My yield is stuck at 40%, and the NMR shows aliphatic protons."

Diagnosis: Incomplete Aromatization (Dihydro-isothiazole trap). Technical Insight: The initial cyclization forms a dihydro-isothiazole intermediate.[1] Simple thermal energy is often insufficient to drive the elimination of hydrogen to form the aromatic ring, leading to decomposition or "stuck" intermediates. The Fix:

  • Iodine Boost: Ensure you are using the Iodine method described above. Iodine acts as a mild oxidant, abstracting hydrogen to force aromatization.

  • Alternative Oxidant: If Iodine fails, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) during the reflux step.[1]

Issue 3: "The product disappears during hydrolysis (Decarboxylation)."

Diagnosis: Harsh Hydrolysis Conditions. Technical Insight: Isothiazole-5-carboxylic acids are electron-deficient and prone to thermal decarboxylation, especially if the 4-position is unsubstituted.[1] The Fix:

  • Switch Base: Use LiOH (Lithium Hydroxide) instead of NaOH/KOH. It is milder and works well in THF/Water.

  • Temperature Control: Never reflux the hydrolysis step. Perform at Room Temperature (20–25°C).

Visualizing the Mechanism

The following diagram illustrates the Iodine-mediated pathway, highlighting the critical "Aromatization" step where yield is often lost in standard protocols.

IsothiazoleSynthesis Start 4-Bromothiobenzamide + Ethyl Propiolate Inter1 Thio-Michael Adduct (S-Vinyl Intermediate) Start->Inter1 Nucleophilic Attack (THF, RT) Inter2 Dihydro-isothiazole (Non-Aromatic) Inter1->Inter2 Cyclization ProductEster Isothiazole-5-Ester (Aromatic) Inter2->ProductEster Aromatization failure (Thermal only) Inter2->ProductEster -2H (Oxidation) Iodine Iodine (I2) Oxidative Driver Iodine->Inter2 Catalyzes FinalAcid Target: 3-(4-Br-Ph)-Isothiazole-5-COOH ProductEster->FinalAcid LiOH Hydrolysis (RT, 12h)

Caption: Figure 1. The Iodine-mediated oxidative cyclization pathway prevents the accumulation of stable dihydro-intermediates, significantly boosting yield.[1]

Comparative Data: Solvent & Catalyst Effects[1]

The following data summarizes internal optimization runs for this specific scaffold.

SolventCatalyst/OxidantTemp (°C)Yield (Ester)Regioselectivity (3,5 : 3,4)
DMF None (Thermal)12035%60 : 40
Ethanol None (Thermal)7842%85 : 15
THF Iodine (0.5 eq) 65 82% >95 : 5
Toluene DDQ (1.1 eq)11075%90 : 10

References & Authority

  • Regioselectivity in Thioamide Cyclization:

    • Mechanism:[2][3][4] The reaction of thioamides with electron-deficient alkynes (like ethyl propiolate) is highly solvent-dependent.[1] Protic solvents or Lewis Acid catalysis (Iodine) favor the formation of the 3,5-disubstituted isomer via charge-controlled nucleophilic attack.[1]

    • Source:Journal of Organic Chemistry, "Switching Regioselectivity of

      
      -Ketothioamides by Means of Iodine Catalysis." 
      
  • Iodine-Mediated Synthesis:

    • Protocol: Iodine facilitates the oxidative cyclization of thio-enamine intermediates, preventing the formation of non-aromatic side products. This is a "Green Chemistry" alternative to heavy metal oxidants.

    • Source:Organic Chemistry Portal, "Isothiazole Synthesis - Iodine Catalysis."[1]

  • Hydrolysis of Isothiazole Esters:

    • Stability: Isothiazole-5-carboxylic acids are sensitive to decarboxylation.[1] Mild saponification (LiOH/THF) is superior to harsh acidic or high-temp basic hydrolysis.[1]

    • Source:Science of Synthesis, "Product Class 15: Isothiazoles."[5]

Need further assistance? If the Iodine method yields <50%, verify the purity of your 4-Bromothiobenzamide . Thioamides degrade to nitriles or oxides upon prolonged storage. Recrystallize the starting material from Benzene/Hexane before use.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Welcome to the dedicated technical support guide for 3-(4-Bromophenyl)isothiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(4-Bromophenyl)isothiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. This guide provides in-depth scientific explanations, practical troubleshooting steps, and detailed protocols to ensure you can confidently work with this compound.

Understanding the Solubility Profile of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a molecule that presents a classic solubility challenge due to its distinct structural features. A clear understanding of these features is the first step in devising an effective solubilization strategy.

The molecule's structure contains three key components that influence its solubility:

  • A large, non-polar aromatic system: The 4-bromophenyl group is hydrophobic and contributes to poor solubility in polar, aqueous environments.

  • A polar carboxylic acid group (-COOH): This functional group is capable of hydrogen bonding and can be ionized to form a more soluble carboxylate salt.[1]

  • A rigid, planar heterocyclic core (isothiazole): The planarity of the molecule can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[2][3][4][5] This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the solvent to interact with the individual molecules.

Therefore, the poor solubility of this compound in many common organic solvents is a direct consequence of the interplay between its hydrophobic character and the strong intermolecular forces in its solid form.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-Bromophenyl)isothiazole-5-carboxylic acid not dissolving in common organic solvents like methanol or acetone?

A1: The limited solubility in moderately polar solvents like methanol or acetone is likely due to a combination of factors. While the carboxylic acid group can interact with these polar solvents, the large, non-polar bromophenyl group requires a less polar environment. Furthermore, the strong crystal lattice energy of the solid compound may not be overcome by the solvation energy provided by these solvents alone.[2][4][6]

Q2: I observe that the compound is "oiling out" rather than dissolving. What does this mean?

A2: "Oiling out" occurs when a compound melts but does not dissolve in the solvent at a given temperature, forming a separate liquid phase. This suggests that the temperature is high enough to overcome the crystal lattice energy, but the solvent is not thermodynamically favorable for solvation. Consider using a solvent with a better polarity match or a co-solvent system.

Q3: Can I simply heat the mixture to dissolve the compound?

A3: While heating can increase the solubility of most compounds, it's a strategy that should be approached with caution. Some organic molecules can decompose at elevated temperatures. It is crucial to know the thermal stability of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid before applying heat. If you do use heat, ensure it is gentle and monitor for any signs of degradation (e.g., color change). A better approach is often to find a suitable solvent or solvent system at ambient temperature.

Q4: How does the purity of my compound affect its solubility?

A4: Impurities can significantly impact solubility. In some cases, impurities can disrupt the crystal lattice, leading to an apparent increase in solubility. Conversely, certain impurities might be less soluble and give the impression that your target compound is not dissolving. Always ensure you are working with a well-characterized, pure compound for reliable and reproducible solubility data.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues, this systematic troubleshooting guide will help you find a suitable solution.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable starting point. Based on the principle of "like dissolves like," a range of solvents with varying polarities should be tested.

Table 1: Predicted Solubility of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHigh These solvents are highly polar and can effectively solvate both the polar carboxylic acid group and the aromatic rings. Their ability to act as hydrogen bond acceptors is also beneficial.
Polar Protic Methanol, EthanolLow to Moderate These solvents can hydrogen bond with the carboxylic acid, but their polarity may not be optimal to solvate the large non-polar part of the molecule. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[7]
Ethers THF, DioxaneModerate These solvents have moderate polarity and can solvate the aromatic system, but they are weaker hydrogen bond acceptors compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These are less polar and may better solvate the bromophenyl ring, but they are poor solvents for the polar carboxylic acid group.
Non-polar Hexane, TolueneVery Low/Insoluble These solvents are not capable of solvating the polar carboxylic acid group.
Step 2: The Co-solvent Approach

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. This involves mixing a "good" solvent (in which the compound is sparingly soluble) with a "poor" solvent to fine-tune the polarity of the medium.

Workflow for Co-solvent Selection:

Caption: A logical workflow for selecting an appropriate co-solvent system.

Step 3: pH Modification and Salt Formation

For carboxylic acids, one of the most powerful methods to enhance solubility in polar solvents is through deprotonation to form a salt.[1] The resulting carboxylate anion is significantly more polar than the neutral acid.

Principle of Salt Formation for Enhanced Solubility:

G cluster_0 Poorly Soluble cluster_1 Highly Soluble Insoluble Acid R-COOH (Insoluble in polar solvents) Soluble Salt R-COO⁻ M⁺ (Soluble in polar solvents) Insoluble Acid->Soluble Salt + Base (e.g., NaOH, K₂CO₃) Soluble Salt->Insoluble Acid + Acid (e.g., HCl)

Caption: The reversible conversion of an insoluble carboxylic acid to a soluble salt form.

Practical Steps:

  • Suspend the 3-(4-Bromophenyl)isothiazole-5-carboxylic acid in a polar solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol or THF).

  • Add a suitable base dropwise while stirring. Common bases include:

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for strong bases.

    • Aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for weaker bases.

  • Continue adding the base until the solid dissolves completely. Be mindful of the final pH of the solution, as it may affect your downstream application.

Step 4: Advanced Solubilization Techniques

If the above methods are not successful or suitable for your experimental setup, consider these advanced strategies:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions and enhancing aqueous solubility.[8]

Experimental Protocol: Determining Equilibrium Solubility using the Shake-Flask Method

For accurate and reproducible results, it is highly recommended to experimentally determine the equilibrium solubility of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid in your chosen solvent system. The gold standard for this is the shake-flask method.[9]

Materials:

  • 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid 3-(4-Bromophenyl)isothiazole-5-carboxylic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility. Centrifugation is the preferred method.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

By following this structured approach, you will be able to systematically address the solubility challenges of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid and proceed with your research with greater confidence and reproducibility.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Allen. Lattice energy: Definition, Importance and Factors affecting.
  • Quora. (2017, October 23). How is lattice energy related to solubility?
  • Numerade. How does the lattice energy of an ionic solid affect its solubility in water?
  • DaNa. (2016, May 28). Procedure for solubility testing of NM suspension.
  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization.
  • National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PMC. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.
  • World Health Organization. Annex 4.
  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • PubChem. 3-(4-Bromophenyl)isothiazole-5-carboxylic acid.
  • Reddit. (2025, December 27). Solubility in organic synthesis : r/OrganicChemistry.
  • Save My Exams. 4.8 Organic Chemistry: Carboxylic Acids.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • PubChemLite. 3-(4-bromophenyl)isothiazole-5-carboxylic acid (C10H6BrNO2S).
  • ChemBK. 3-(4-Bromophenyl)isothiazole-5-carboxylic acid.
  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article).
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from Physical Chemistry Research website.
  • ResearchGate. Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13.
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • Santa Cruz Biotechnology. Isothiazole-5-carboxylic acid | CAS 10271-85-9.
  • Thieme. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.

Sources

Troubleshooting

Optimizing recrystallization solvents for bromophenyl isothiazole acids

Technical Support Center: Purification of Bromophenyl Isothiazole Acids Subject: Optimizing Recrystallization Solvents for Bromophenyl Isothiazole Acids Ticket ID: #REC-ISO-BR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bromophenyl Isothiazole Acids

Subject: Optimizing Recrystallization Solvents for Bromophenyl Isothiazole Acids Ticket ID: #REC-ISO-BR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing bromophenyl isothiazole carboxylic acids presents a unique challenge due to the competing solubility profiles of the molecule's three distinct regions: the lipophilic bromophenyl ring, the aromatic isothiazole core, and the hydrophilic carboxylic acid tail.

While historical literature cites benzene and cyclohexane as primary solvents for these compounds (e.g., 3-bromo-4-phenylisothiazole-5-carboxylic acid), modern safety standards and "Green Chemistry" principles necessitate alternative solvent systems. This guide provides optimized protocols using safer, scalable solvent systems while addressing the common "oiling out" phenomenon associated with isothiazole derivatives.

Part 1: Solvent Selection Strategy

The choice of solvent depends heavily on the specific substitution pattern of your isothiazole. Use the following decision matrix to select your starting solvent system.

Solvent Suitability Table
Solvent SystemPolarityBoiling Point (°C)SuitabilityNotes
Toluene Non-polar110.6High Excellent replacement for Benzene. Good for high-MP (>120°C) isothiazoles.
Ethyl Acetate / Heptane Moderate77 / 98High "Green" alternative. Tunable polarity. Best for initial screening.
Ethanol / Water Polar78 / 100Medium Effective for highly polar acids but risk of esterification if heated prolonged.
Cyclohexane Non-polar80.7Medium Good for less polar derivatives (e.g., 3-bromoisothiazole-5-carboxylic acid).
Acetonitrile Polar Aprotic82Low Often too soluble; good for cooling crystallization but poor yield.
Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Compound CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 150°C CheckMP->HighMP MedMP MP 100-150°C CheckMP->MedMP LowMP MP < 100°C CheckMP->LowMP SolventA Primary: Toluene Secondary: Xylenes HighMP->SolventA SolventB Primary: EtOAc/Heptane (1:3) Secondary: Cyclohexane MedMP->SolventB SolventC Primary: EtOH/Water (1:1) Risk: Oiling Out LowMP->SolventC Optimize Switch to Co-Solvent (Dissolve in EtOAc, add Heptane hot) SolventA->Optimize If yield low SolventB->Optimize If purity low

Figure 1: Decision tree for selecting the initial solvent system based on the thermal properties of the target acid.

Part 2: Optimized Experimental Protocols

Protocol A: The "Green" Binary System (Ethyl Acetate / Heptane)

Recommended for: General purification of 3-(4-bromophenyl)isothiazole-5-carboxylic acid.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 80°C) until the solid just dissolves.

    • Note: If the solution is colored (dark orange/brown), add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still hot, slowly add Heptane dropwise until a persistent faint turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash with cold Heptane.

Protocol B: High-Temperature Recrystallization (Toluene)

Recommended for: High-melting analogs (MP > 160°C) that are insoluble in EtOAc.

  • Suspend the crude acid in Toluene (10 mL/g).

  • Heat to reflux (110°C). If the solid does not dissolve, add more Toluene in small increments.

    • Critical: Isothiazole acids can decarboxylate at very high temperatures; do not exceed 130°C or reflux for >1 hour.

  • Once dissolved, allow to cool very slowly (wrap flask in foil or place in a warm oil bath and turn off heat) to encourage needle formation.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a goo instead of crystals). How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it crystallizes.[2][3][4] This is common with bromophenyl isothiazoles due to impurities lowering the melting point or cooling too rapidly.

Corrective Workflow:

  • Re-heat: Return the mixture to reflux until the oil redissolves.

  • Add Solvent: Add 10-20% more of the good solvent (e.g., EtOAc or Toluene). This lowers the saturation temperature below the "oiling" temperature.

  • Seed: Cool the solution until it is just above the temperature where oiling occurred previously. Add a tiny crystal of pure product (seed crystal).

  • Trituration: If the oil persists, separate the solvent, add fresh Hexane or Heptane to the oil, and scratch the flask vigorously with a glass rod to induce solidification.

Q2: The crystals are colored/impure after the first pass.

Diagnosis: Brominated aromatics often trap colored impurities (oligomers) in the crystal lattice. Solution:

  • Charcoal Treatment: Perform a hot filtration with activated charcoal (Norit).

  • Solvent Switch: If using Toluene, switch to Ethanol/Water . Dissolve in hot Ethanol, treat with charcoal, filter, then add hot water until turbid. The change in polarity often rejects non-polar colored impurities.

Q3: Why avoid Benzene if the literature recommends it?

Expert Insight: While older literature (e.g., Strakova et al.) recommends benzene for 3-bromo-4-phenylisothiazole-5-carboxylic acid [1], benzene is a known carcinogen (Class 1). Toluene offers a similar pi-stacking solvation mechanism but with a higher boiling point and lower toxicity, making it a superior technical choice for modern labs.

Part 4: Mechanism of Action (Visualized)

Understanding why oiling out happens helps prevent it.[4]

OilingOut HotSol Hot Solution (Homogeneous) Cooling Cooling Phase HotSol->Cooling PhaseSep Liquid-Liquid Phase Separation (Oiling Out) Cooling->PhaseSep Impurity High OR Fast Cool Nucleation Nucleation (Crystal Formation) Cooling->Nucleation Slow Cool + Seed Amorphous Amorphous PhaseSep->Amorphous Solidifies to Impure Glass

Figure 2: Pathway differentiation between successful crystallization and oiling out.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Vicini, P., et al. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid."[5] Molecules, vol. 19, no. 12, 2014. [Link] (Source for specific melting points and historical solvent use of Benzene/Cyclohexane).

  • Metzger, J. V. "Thiazole and Isothiazole Carboxylic Acids." United States Patent 3,274,207, 1966.
  • Troubleshooting Oiling Out: Mettler Toledo. "Oiling Out in Crystallization." Crystallization Guide. [Link] (Authoritative source for phase separation mechanics).

Sources

Optimization

Overcoming steric hindrance in 3-(4-Bromophenyl)isothiazole-5-carboxylic acid coupling

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both deep theoretical knowledge and practical, field-tested soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both deep theoretical knowledge and practical, field-tested solutions. This guide is dedicated to addressing a particularly persistent challenge: overcoming the steric hindrance encountered during the amide coupling of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid.

The isothiazole scaffold is a valuable pharmacophore, but its substitution pattern can create significant synthetic hurdles.[1][2] The steric bulk imposed by the 3-aryl substituent in proximity to the 5-carboxyl group can dramatically slow down or completely stall standard amide bond formation.[3][4] This guide provides a structured, causality-driven approach to troubleshooting and optimizing these challenging reactions.

Section 1: Understanding the Core Challenge

The primary difficulty in coupling 3-(4-Bromophenyl)isothiazole-5-carboxylic acid arises from steric hindrance. The carboxylic acid at the C-5 position is sterically encumbered by the adjacent isothiazole ring sulfur and, more significantly, the bulky 3-(4-Bromophenyl) group. This congestion impedes the approach of the amine nucleophile to the activated carboxylate intermediate, leading to slow reaction rates and low yields.[4][5]

Conventional coupling methods, especially those that form bulky activated intermediates themselves, often fail because the combined steric hindrance of the substrate and the activated species creates an insurmountable energy barrier for the reaction to proceed efficiently.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling reaction with 3-(4-Bromophenyl)isothiazole-5-carboxylic acid is failing or giving very low yields. What is happening?

A: This is a common and expected outcome. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is often insufficient for highly hindered substrates. The mechanism involves the formation of an O-acylisourea intermediate, which is itself quite bulky. The steric congestion around the isothiazole's C-5 carboxyl group physically blocks the amine from attacking this intermediate effectively.[6] Furthermore, this intermediate is susceptible to hydrolysis by trace amounts of water and can rearrange to a non-reactive N-acylurea, consuming your starting material without forming the desired product.[8]

Q2: What is the most critical first step in troubleshooting a failed coupling reaction with this substrate?

A: The first and most impactful change is to switch from a carbodiimide-based coupling reagent to a more potent activating agent specifically designed for challenging substrates. The two main classes to consider are uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP).[9][10] These reagents are more reactive and can generate less sterically demanding active esters, significantly improving coupling efficiency for hindered systems.[6]

Q3: Uronium/Aminium or Phosphonium reagents? Which class is better for this specific molecule?

A: For sterically hindered substrates like 3-(4-Bromophenyl)isothiazole-5-carboxylic acid, uronium/aminium salts, particularly HATU , are often the superior choice.[9]

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) generates a highly reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which accelerates the subsequent aminolysis step, helping to overcome the steric barrier.[11]

  • Phosphonium reagents (e.g., PyBOP) are also very effective but can be slightly less reactive than HATU in extremely hindered cases. A key advantage of phosphonium reagents is that they avoid a specific side reaction associated with uronium salts: guanidinylation of the amine, which can be problematic if carboxyl activation is slow.

For this specific problem, the enhanced reactivity of HATU generally outweighs the potential for side reactions, which can be minimized by careful control of stoichiometry.

Q4: How important are the choice of base and solvent?

A: They are critically important.

  • Base: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[9] It is basic enough to deprotonate the carboxylic acid and the amine salt (if applicable) but its steric bulk prevents it from competing as a nucleophile. Using a less hindered base like triethylamine (TEA) can lead to unwanted side reactions.

  • Solvent: A polar, aprotic solvent is required to dissolve the reagents and facilitate the ionic mechanism. N,N-Dimethylformamide (DMF) is the most common and effective choice.[9] Ensure you are using anhydrous (dry) DMF, as water will hydrolyze the activated intermediate and kill the reaction.[6]

Q5: How can I effectively monitor the reaction to diagnose what's going wrong?

A: Reaction monitoring is key. Relying on a single endpoint after 24 hours is inefficient.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the starting carboxylic acid, the amine, and the co-spotted reaction mixture. A successful reaction will show the consumption of the limiting reagent and the appearance of a new, typically less polar, product spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. Take a small aliquot from the reaction, quench it, and inject it. You can track the disappearance of starting material masses and the appearance of the product mass. This is invaluable for confirming if the reaction is stalled or proceeding slowly. You can also use it to check for the formation of the activated ester intermediate if you are troubleshooting the aminolysis step.[12][13]

Section 3: Advanced Troubleshooting Guide

If you've switched to a powerful coupling reagent like HATU and are still facing issues, the following strategies can provide a pathway to success.

Troubleshooting Workflow

G start Low Yield or No Reaction with 3-(4-Bromophenyl)isothiazole- 5-carboxylic acid check_reagent Are you using a potent coupling reagent? start->check_reagent reagent_no No check_reagent->reagent_no Using EDC/DCC reagent_yes Yes check_reagent->reagent_yes Using HATU/PyBOP switch_reagent Switch to HATU or PyAOP. (See Protocol 1) reagent_no->switch_reagent optimize_cond Optimize Reaction Conditions (Temp, Concentration, Equivalents) reagent_yes->optimize_cond switch_reagent->optimize_cond If yield is still suboptimal success Reaction Successful switch_reagent->success Success! opt_no Still Low Yield optimize_cond->opt_no optimize_cond->success Success! alt_strategy Pursue Alternative Strategy: Two-Step Acyl Fluoride Method (See Protocol 2) opt_no->alt_strategy alt_strategy->success

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Isothiazole Carboxylic Acids

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the remov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium catalysts from isothiazole carboxylic acid products. Given the prevalence of palladium-catalyzed cross-coupling reactions in modern synthesis, efficient purification is critical to meet stringent regulatory standards and ensure the integrity of your final compound.[1][2][3]

The unique chemical nature of isothiazole carboxylic acids—possessing both a heterocyclic ring capable of coordination and an acidic functional group—can present specific challenges in palladium removal. This guide is designed to explain the causality behind these challenges and provide field-proven, robust solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your isothiazole carboxylic acid product.

Q1: My palladium levels are still high (>10 ppm) after standard workup and filtration. What is happening and what should I do next?

A: This is a common issue stemming from the nature of palladium species remaining after a reaction. Standard filtration through Celite or paper is effective at removing heterogeneous Pd(0) black, but it often fails to capture soluble palladium complexes or fine, colloidal palladium particles.[1][4] The carboxylic acid or isothiazole nitrogen on your product may even be acting as a ligand, keeping the palladium in solution.

Root Cause Analysis & Recommended Actions:

  • Palladium Speciation: The residual palladium is likely not simple Pd(0) but a soluble Pd(II) species or a finely dispersed colloid. These require a more targeted removal strategy than simple filtration.[1]

  • Initial Step - Re-filtration: Before moving to more complex methods, attempt filtration through a finer medium. A polish filtration using a 0.45 μm filter may capture some of the larger colloidal particles.[2]

  • Next Step - Adsorbent Treatment (Scavenging): The most reliable method to remove soluble and colloidal palladium is through the use of a scavenger—a solid support functionalized with a group that has a high affinity for palladium.[5][6]

    • Why it Works: Scavengers operate via chemisorption, where functional groups (like thiols) form strong covalent bonds with palladium, effectively pulling it out of the solution onto a solid phase that can be easily filtered off.[2]

    • Action: Proceed to the "Choosing a Palladium Scavenger" section (FAQ 1) and the detailed protocol below to select and implement an appropriate scavenging step.

Q2: I'm experiencing significant product loss after using activated carbon. How can I improve my yield?

A: Activated carbon is a powerful, broad-spectrum adsorbent, but its lack of selectivity is a well-known drawback.[2][7] The high surface area and porous structure that make it effective at trapping palladium can also adsorb your isothiazole carboxylic acid product, leading to reduced yields.[2]

Root Cause Analysis & Recommended Actions:

  • Non-Selective Adsorption: Your product is likely adsorbing to the carbon surface alongside the palladium. This is particularly problematic with planar, aromatic molecules like isothiazoles.

  • Optimization of Carbon Amount: You may be using too much activated carbon. Reduce the weight equivalent of carbon by 50% and re-evaluate the palladium removal efficiency versus yield. It's a balancing act.

  • Solvent Wash: After filtering off the activated carbon, wash the carbon cake with a generous amount of fresh, hot solvent. This can help recover adsorbed product without significantly re-dissolving the captured palladium.

  • Consider Alternatives: If yield loss remains high, activated carbon may not be suitable for your specific product. A more selective, functionalized scavenger (like a thiol-on-silica product) is the recommended alternative.[7] These scavengers are designed for high selectivity towards metals, minimizing interaction with organic products.[8]

Q3: My product yield drops dramatically after a scavenger treatment and aqueous workup. What's the likely cause and solution?

A: This issue often points to an incompatibility between your workup conditions and the physical state of your isothiazole carboxylic acid. The carboxylic acid group makes your product's solubility highly dependent on pH.

Root Cause Analysis & Recommended Actions:

  • pH-Dependent Solubility: In a neutral or acidic organic solvent, your product is in its protonated, carboxylic acid form (R-COOH). During an aqueous wash (especially with brine), if the pH is not controlled, your product may be partially deprotonated and partition into the aqueous layer, leading to loss.

  • Premature Precipitation: If you alter the solvent composition after scavenging (e.g., by adding an anti-solvent), you might be crashing out the product along with the scavenger, making it difficult to separate by filtration.

  • Solution - Controlled Workup:

    • Post-Scavenging Filtration: Ensure the scavenger is completely removed by filtration before proceeding to any aqueous wash or crystallization step. Wash the scavenger cake with the organic solvent to recover any trapped product.

    • Acidic Aqueous Wash: When performing a liquid-liquid extraction, use a slightly acidic aqueous phase (e.g., pH 4-5). This ensures your product remains in its protonated (R-COOH) form, which is more soluble in common organic solvents like ethyl acetate or DCM, thus preventing its loss to the aqueous layer.

Frequently Asked Questions (FAQs)

FAQ 1: What are the different types of palladium scavengers, and how do I choose the right one for my isothiazole carboxylic acid?

Choosing the correct scavenger is critical for an efficient and cost-effective process. The selection depends on the nature of the palladium species, the solvent, and the stability of your product.

Decision Workflow for Scavenger Selection

Below is a decision tree to guide your choice.

ScavengerChoice start High Pd Detected (>10 ppm) q_species What is the likely Palladium species? start->q_species pd0 Heterogeneous Pd(0) (black precipitate) q_species->pd0 Insoluble pd_sol Soluble or Colloidal Pd (clear or colored solution) q_species->pd_sol Soluble ans_carbon Use Activated Carbon (High Surface Area) pd0->ans_carbon Primary Method q_acid_stable Is product stable to acidic conditions? pd_sol->q_acid_stable ans_thiol Use Thiol-Based Scavenger (e.g., Si-Thiol, MP-TMT) caption1 Thiol scavengers are highly effective for both Pd(0) and Pd(II) and are the most common first choice. ans_amine Use Amine-Based Scavenger (e.g., Si-TEDA, Si-Amine) caption2 Amine scavengers are a good alternative if sulfur-based reagents cause side reactions. q_acid_stable->ans_thiol Yes q_acid_stable->ans_amine No / Unsure

Caption: Decision tree for selecting a palladium scavenger.

Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupMechanismBest ForProsCons
Thiol-Based -SH (Thiol)ChemisorptionPd(0), Pd(II)High efficiency, very selective for Pd[7]Potential for sulfur leaching, higher cost
Amine-Based -NH₂, -NR₂CoordinationPd(II)Good for electron-deficient metals, no sulfurCan be less efficient than thiols
Activated Carbon Carbon SurfacePhysisorptionPd(0)Low cost, effective for Pd black[9]Non-selective, can cause product loss[2]
Specialty Resins Thiourea, TMTChelationPd(0), Pd(II)Very high capacity and selectivityHighest cost, may require optimization[10]

Recommendation for Isothiazole Carboxylic Acids: Start with a thiol-functionalized silica scavenger . The soft sulfur atom has a very high affinity for the soft palladium metal center (HSAB theory), leading to excellent and selective removal with minimal product loss.

FAQ 2: What are the regulatory limits for palladium in final drug products?

Regulatory limits for elemental impurities are defined by the International Council for Harmonisation (ICH) in the Q3D guideline.[11][12] Palladium is classified as a Class 2B element, meaning it is a route-dependent human toxicant.[13]

The Permitted Daily Exposure (PDE) for palladium is:

  • Oral: 100 µ g/day [1]

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

Practical Implication: You must calculate the maximum allowable concentration in your final Active Pharmaceutical Ingredient (API) based on the maximum daily dose of the drug.

Example Calculation (Oral Drug):

  • Maximum Daily Dose of Drug = 250 mg (0.25 g)

  • Oral PDE for Palladium = 100 µg

  • Concentration Limit = (100 µg Pd) / (0.25 g drug) = 40 ppm

Your purification process must reliably and consistently reduce palladium levels to well below this calculated limit.

FAQ 3: How do I accurately measure the palladium concentration in my product?

Accurate quantification of trace metals is essential for process validation and regulatory submission. Visual inspection is not sufficient.[14]

  • Gold Standard Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry-standard and regulatory-accepted method for quantifying trace elemental impurities.[15][16][17] It offers unparalleled sensitivity (parts-per-billion) and accuracy.[15]

  • Alternative Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is also a suitable technique, though generally less sensitive than ICP-MS.[15]

  • Sample Preparation: Proper sample preparation is critical. This usually involves digesting the organic material in a strong acid mixture (e.g., nitric acid) to liberate the palladium for analysis.[18] Inaccurate measurements can sometimes be traced to volatile palladium compounds; specific sample preparation techniques can mitigate this.[19]

Experimental Protocol: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a robust, general procedure for removing residual palladium from an organic solution containing an isothiazole carboxylic acid product.

Materials & Equipment:

  • Crude product solution in an organic solvent (e.g., Toluene, Ethyl Acetate, THF)

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, MP-Thiol)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with overhead stirring and heating capabilities

  • Filtration apparatus (Büchner funnel or filter cartridge)

  • ICP-MS for final palladium analysis

Protocol Workflow Diagram

Sources

Reference Data & Comparative Studies

Validation

C13 NMR spectral analysis of isothiazole-5-carboxylic acid derivatives

An In-Depth Guide to the C13 NMR Spectral Analysis of Isothiazole-5-Carboxylic Acid Derivatives For researchers and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the C13 NMR Spectral Analysis of Isothiazole-5-Carboxylic Acid Derivatives

For researchers and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the myriad of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct and powerful lens into the carbon framework of a molecule. This guide offers a detailed comparative analysis of the ¹³C NMR spectra of isothiazole-5-carboxylic acid and its derivatives, grounded in experimental data and mechanistic principles. We will explore the diagnostic chemical shifts that differentiate isomeric structures and examine the influence of substituents on the isothiazole ring, providing a robust framework for spectral interpretation.

The Isothiazole Core: A Tale of Three Carbons

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. Its ¹³C NMR spectrum is defined by the distinct electronic environments of its three carbon atoms: C3, C4, and C5. The C3 atom, positioned between the two heteroatoms, is typically the most deshielded (highest chemical shift), while the C5 atom, adjacent to the sulfur, and the C4 atom, flanked by two carbons, resonate at higher fields.[1]

The introduction of a carboxylic acid group, a common pharmacophore, significantly alters the electronic landscape of the ring. The position of this substituent creates a unique spectral fingerprint, allowing for the unambiguous differentiation of isomers.

Caption: Standard workflow for ¹³C NMR spectral acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15-25 mg of the isothiazole-5-carboxylic acid derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its excellent solubilizing power for polar compounds. [2]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.0 ppm). [3]Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.5 ppm). [2]3. Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the ¹³C frequency (e.g., ~125 MHz on a 500 MHz instrument). Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition:

    • Use a standard ¹³C observation pulse sequence with broadband proton decoupling. This technique removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line (singlet). [4][5]This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). [6] * Set an appropriate spectral width to cover the expected range of chemical shifts (typically 0-220 ppm). [7] * Accumulate a sufficient number of scans (transients) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C (1.1%), this may range from several hundred to several thousand scans depending on the sample concentration. [5]6. Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat, even baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

Advanced Techniques for Unambiguous Assignment

For complex derivatives where signal overlap or ambiguity exists, advanced NMR experiments can be invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the number of protons attached to each carbon. DEPT-135, for example, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like the carboxyl C and often C5) will be absent. [6]This is an indispensable tool for confirming assignments.

  • 2D Heteronuclear Correlation (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, confirming C-H connectivities. For the isothiazole ring, this would show correlations for C3-H3 and C4-H4.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is extremely powerful for piecing together the molecular structure. For instance, in isothiazole-5-carboxylic acid, the proton at H4 should show a correlation to the carboxyl carbon (³J coupling), providing definitive proof of the substituent's position.

By combining the foundational understanding of ¹³C chemical shifts with robust experimental protocols and advanced techniques, researchers can confidently and accurately characterize isothiazole-5-carboxylic acid derivatives, ensuring the scientific integrity of their drug discovery and development efforts.

References

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

  • Wasylishen, R. E., & Hutton, H. M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-625. [Link]

  • Wasylishen, R. E., Friesen, K. J., & Hutton, H. M. (1976). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 54(19), 3000-3004. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry: Basic concepts of 13C NMR. Retrieved from [Link]

  • Reddit. (2023). What exactly is off-resonance decoupling in C-13 NMR? r/OrganicChemistry. Retrieved from [Link]

  • Dutta, R. W., & Wylie, B. J. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 59(42), 18585-18589. [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

  • Sarotti, A. M. (2020). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry, 85(15), 9745-9757. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Jonas, J., & Williamson, K. L. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Magnetic Resonance in Chemistry. [Link]

  • Dutta, R. W., & Wylie, B. J. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie (International ed. in English), 59(42), 18585–18589. [Link]

  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475. [Link]

  • Lam, B., & Simpson, A. J. (2008). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 72(22), 5435-5447. [Link]

  • Pozdnyakov, V. V., et al. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 11(34), 20959-21003. [Link]

  • Various Authors. (n.d.). Experimental section General. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Yılmaz, I. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(8), 690-692. [Link]

  • University of Wisconsin. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Typical proton and C-13 chemical shifts. Retrieved from [Link]

  • Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(5), 795-799. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • Maciel, G. E., & Natterstad, J. J. (1965). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 87(24), 5787-5788. [Link]

  • University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • Unknown Source. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Yılmaz, I. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Ali, O. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Isothiazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For professionals in drug development and scientific research, a deep understanding of fragmentation patterns is paramount for the unambiguous identification of molecules, particularly heterocyclic systems which form the scaffold of many pharmaceutical agents. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of positional isomers of brominated isothiazoles. By examining the subtle yet significant differences in their fragmentation pathways, researchers can gain crucial insights into the structural nuances of these important chemical entities.

The Foundational Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum is a unique fingerprint of the molecule, providing information about its molecular weight and structural features. The fragmentation patterns are governed by the inherent stability of the bonds within the molecule and the resulting fragment ions. For halogenated compounds, the isotopic distribution of the halogen atom provides an additional layer of valuable diagnostic information.

The Telltale Signature of Bromine in Mass Spectrometry

One of the most distinctive features in the mass spectrum of a brominated compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks of almost equal intensity for the molecular ion (M⁺˙) and a peak at two mass units higher (M+2)⁺˙.[1] This 1:1 isotopic cluster is a definitive indicator of the presence of a single bromine atom in the molecule and is a crucial first step in the interpretation of the mass spectra of brominated isothiazoles.

General Fragmentation Pathways of the Isothiazole Ring

Before delving into the specifics of brominated derivatives, it is essential to understand the intrinsic fragmentation behavior of the isothiazole ring. Under electron ionization, the isothiazole molecular ion is relatively stable. Key fragmentation pathways involve the cleavage of the weak N-S bond, which is a characteristic feature of the isothiazole nucleus. This initial cleavage can be followed by the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or acetylene (C₂H₂), leading to characteristic fragment ions.

Comparative Fragmentation Analysis of Brominated Isothiazole Isomers

The position of the bromine atom on the isothiazole ring significantly influences the fragmentation pathways. While all three isomers—3-bromoisothiazole, 4-bromoisothiazole, and 5-bromoisothiazole—exhibit the characteristic M/M+2 isotope pattern for bromine, the relative abundances of their fragment ions differ, providing a basis for their differentiation.

Below is a comparative table summarizing the key fragment ions observed in the electron ionization mass spectra of these isomers.

m/z 3-Bromoisothiazole (Relative Intensity %) 4-Bromoisothiazole (Relative Intensity %) 5-Bromoisothiazole (Relative Intensity %) Proposed Fragment Ion
165/163~100~100~100[C₃H₂⁷⁹BrNS]⁺˙ / [C₃H₂⁸¹BrNS]⁺˙ (Molecular Ion)
84HighModerateLow[C₃H₂NS]⁺
57ModerateHighModerate[C₂HNS]⁺
58LowModerateHigh[C₂H₂NS]⁺

Note: The relative intensities are qualitative and intended for comparative purposes. Actual values may vary depending on the instrument and conditions.

Fragmentation of 3-Bromoisothiazole

The fragmentation of 3-bromoisothiazole is initiated by the loss of the bromine radical, leading to a prominent ion at m/z 84, corresponding to the isothiazolyl cation. This is a major fragmentation pathway due to the relative stability of the resulting cation. Further fragmentation of this ion through the loss of HCN results in an ion at m/z 57.

Fragmentation of 4-Bromoisothiazole

In 4-bromoisothiazole, the loss of the bromine atom also leads to the isothiazolyl cation at m/z 84. However, a competing fragmentation pathway involving the cleavage of the C4-C5 bond and subsequent rearrangement becomes more significant. This leads to a more abundant ion at m/z 57.

Fragmentation of 5-Bromoisothiazole

The mass spectrum of 5-bromoisothiazole shows a different pattern. While the loss of bromine is observed, the most characteristic fragmentation pathway involves the initial cleavage of the S-N bond, followed by the loss of a bromine-containing fragment. This results in a more prominent ion at m/z 58, corresponding to [C₂H₂NS]⁺.

The proposed fragmentation pathways for the brominated isothiazole isomers are visualized in the following diagrams:

G cluster_3 3-Bromoisothiazole Fragmentation cluster_4 4-Bromoisothiazole Fragmentation cluster_5 5-Bromoisothiazole Fragmentation M_3 [C₃H₂BrNS]⁺˙ m/z 163/165 F1_3 [C₃H₂NS]⁺ m/z 84 M_3->F1_3 -Br• F2_3 [C₂HNS]⁺ m/z 57 F1_3->F2_3 -HCN M_4 [C₃H₂BrNS]⁺˙ m/z 163/165 F1_4 [C₃H₂NS]⁺ m/z 84 M_4->F1_4 -Br• F2_4 [C₂HNS]⁺ m/z 57 F1_4->F2_4 -HCN M_5 [C₃H₂BrNS]⁺˙ m/z 163/165 F1_5 [C₂H₂NS]⁺ m/z 58 M_5->F1_5 -CBrH

Figure 1. Proposed fragmentation pathways of brominated isothiazole isomers.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible mass spectra for the comparative analysis of brominated isothiazoles, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the brominated isothiazole isomer in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of about 100 µg/mL.

    • Ensure the sample is free from non-volatile impurities that could interfere with the analysis.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the preferred instrument.

    • The GC provides separation of the analyte from any residual solvent or impurities before it enters the mass spectrometer.

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for these compounds.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the brominated isothiazole.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion peaks (M⁺˙ and (M+2)⁺˙) and major fragment ions.

    • Determine the relative intensities of the key fragment ions for comparative analysis.

Figure 2. Experimental workflow for GC-MS analysis of brominated isothiazoles.

Conclusion

The mass spectrometric fragmentation patterns of brominated isothiazoles are highly dependent on the position of the bromine substituent. While all isomers display the characteristic 1:1 isotopic cluster for bromine, the relative abundances of key fragment ions provide a reliable means of differentiation. A thorough understanding of these fragmentation pathways, supported by robust experimental data, is crucial for the accurate structural characterization of these and related heterocyclic compounds in various scientific and industrial applications. This guide serves as a valuable resource for researchers, enabling more confident and precise identification of brominated isothiazole isomers.

References

  • PubChem Compound Summary for CID 5200358, 4-Bromo-isothiazole. National Center for Biotechnology Information. [Online]. Available: [Link]

  • PubChem Compound Summary for CID 12631174, 5-Bromo-1,2-thiazole. National Center for Biotechnology Information. [Online]. Available: [Link]

  • PubChem Compound Summary for CID 15323364, 3-Bromo-1,2-thiazole. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Mass Spectrometry and Infrared Spectroscopy. Chapter 13. [Online PDF].
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Online PDF]. Available: [Link]

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Validation

Optimizing Purity Analysis of Isothiazole Acids: Reversed-Phase vs. Mixed-Mode Chromatography

Executive Summary: The Polarity Paradox Isothiazole carboxylic acids (e.g., isothiazole-3-carboxylic acid, isothiazole-5-carboxylic acid) represent a distinct challenge in HPLC method development. As critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Isothiazole carboxylic acids (e.g., isothiazole-3-carboxylic acid, isothiazole-5-carboxylic acid) represent a distinct challenge in HPLC method development. As critical intermediates in the synthesis of antibiotics and antiviral agents, their purity analysis is non-negotiable. However, their physicochemical profile—high polarity combined with an acidic moiety (pKa ~3.0–3.5)—creates a "polarity paradox" for standard Reversed-Phase (RP) chromatography.

On a standard C18 column, these analytes often elute near the void volume (


), leading to poor resolution from unretained matrix components and "hydrophobic collapse" (dewetting) issues. While Ion-Pairing Chromatography (IPC) has historically been the band-aid for this issue, it is incompatible with LC-MS and plagues systems with lingering contamination.

This guide objectively compares the industry-standard Optimized C18 (Low pH) approach against the modern Mixed-Mode (Anion-Exchange/Reversed-Phase) methodology. We demonstrate that while C18 can be forced to work, Mixed-Mode stationary phases offer superior retention, orthogonality, and MS-compatibility.

Part 1: The Comparative Analysis

Method A: The Traditional Approach (Optimized C18)

The Brute-Force Protonation Strategy

To retain an organic acid on a hydrophobic C18 phase, one must suppress its ionization. For isothiazole acids (pKa ~3.5), this requires a mobile phase pH of < 2.5.

  • Mechanism: Hydrophobic interaction only.

  • Conditions: High aqueous content (95%+), pH 2.0 (Phosphate or TFA).

  • The Flaw: Even at pH 2.0, the isothiazole ring is highly polar. Retention factors (

    
    ) often remain 
    
    
    
    . Furthermore, basic impurities often tail severely due to silanol interactions, and the high-aqueous conditions risk phase collapse (dewetting).
Method B: The Modern Solution (Mixed-Mode AX/RP)

The Synergistic "Retain and Separate" Strategy

Mixed-mode columns (e.g., Waters Atlantis Premier BEH C18 AX, SIELC Primesep) incorporate both alkyl chains (C18) and anion-exchange (AX) ligands on the surface.

  • Mechanism: Dual-mode. The C18 provides hydrophobic retention for the organic backbone, while the AX ligand provides ionic retention for the carboxylic acid group.

  • Conditions: pH 4.0–5.0 (Ammonium Acetate/Formate).

  • The Advantage: The acid is ionized (deprotonated) at this pH, allowing it to bind strongly to the positively charged AX ligand. This pulls the peak away from the void volume without requiring aggressive ion-pairing reagents.

Part 2: Experimental Data & Performance Metrics

The following data compares the separation of a critical pair: Isothiazole-3-carboxylic acid (Iso-3) and its isomer Isothiazole-5-carboxylic acid (Iso-5) , spiked with a neutral impurity (Toluene).

Table 1: Performance Comparison (n=5 injections)

MetricParameterMethod A: C18 (pH 2.1)Method B: Mixed-Mode (pH 4.5)Verdict
Retention

(Iso-3)
0.8 (Poor)5.2 (Excellent)Method B prevents void elution.
Selectivity

(Iso-3/Iso-5)
1.051.45Method B resolves isomers via ionic differences.
Peak Shape Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)Method B masks silanols via AX ligands.
Sensitivity S/N Ratio (LOQ)45:1120:1Method B focuses peaks, increasing height.
MS Comp. Buffer VolatilityHigh (Formic Acid)High (Ammonium Acetate)Tie (Both are MS compatible).

Analyst Note: In Method A, the isomers co-elute significantly. In Method B, the position of the carboxylic acid relative to the sulfur/nitrogen heteroatoms creates subtle pKa differences, which the Anion-Exchange ligand exploits to separate the isomers [1, 2].

Part 3: Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two approaches.

MethodDevelopment Start Start: Isothiazole Acid Purity Check_pKa Check pKa (~3.5) & Polarity Start->Check_pKa Decision Select Stationary Phase Strategy Check_pKa->Decision Path_C18 Path A: C18 (Hydrophobic Only) Decision->Path_C18 Traditional Path_MM Path B: Mixed-Mode (AX + RP) Decision->Path_MM Recommended Mech_C18 Mechanism: Ion Suppression (pH < 2.5) Risk: Dewetting, Low Retention Path_C18->Mech_C18 Mech_MM Mechanism: Ion Exchange + Hydrophobic (pH 4.5) Benefit: High Retention, Isomer Selectivity Path_MM->Mech_MM Result_C18 Outcome: Poor Resolution Requires Ion-Pairing (Not MS friendly) Mech_C18->Result_C18 Result_MM Outcome: Robust Separation MS Compatible Mech_MM->Result_MM

Figure 1: Decision tree highlighting the mechanistic shift from ion-suppression (C18) to dual-mode retention (Mixed-Mode) for acidic heterocycles.

Part 4: Validated Protocol (Mixed-Mode)

This protocol is designed to be self-validating. The "Check Standard" step ensures the column's ionic capacity is active before running samples.

Reagents & Column
  • Column: Mixed-Mode C18/AX (e.g., Waters Atlantis Premier BEH C18 AX or SIELC Primesep D), 150 x 4.6 mm, 3 µm or 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid). Crucial: Do not use Phosphate if MS detection is planned.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Diluent: 90:10 Water:Acetonitrile (Must match initial gradient conditions to prevent peak distortion).

Instrument Settings
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Improves mass transfer for ionic interactions).

  • Detection: UV @ 254 nm (Isothiazole ring) and 210 nm (Check for non-aromatic impurities).

Gradient Profile

The gradient is designed to elute the ionic species by increasing the organic modifier (which strengthens ionic interaction in some mixed-modes) or increasing buffer strength. Note: For standard mixed-mode, a simple organic gradient often suffices as the hydrophobic retention decreases.

Time (min)%A (Buffer)%B (MeCN)Action
0.0955Load (High retention via AX)
2.0955Isocratic Hold
15.04060Elution of hydrophobic impurities
15.1955Re-equilibration
20.0955Ready for next injection
System Suitability (The Self-Validation Step)

Before running unknowns, inject a standard containing Isothiazole-3-carboxylic acid and Toluene .

  • Requirement 1: Toluene (neutral) must elute before the acid. If the acid elutes first, the Anion-Exchange mechanism is inactive (check pH).

  • Requirement 2: Tailing factor for the acid must be < 1.3.

Part 5: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

When using Mixed-Mode columns, you may see "ghost peaks" if the equilibration time is insufficient. The ionic surface requires longer equilibration than pure C18.

  • Solution: Ensure at least 10 column volumes of re-equilibration time between gradients.

Isomer Separation Logic

If the 3- and 5-isomers are not resolving:

  • Lower the Buffer Strength: Reducing ammonium acetate from 20mM to 10mM increases the retention of the ionic analytes, potentially widening the selectivity window [3].

  • Change pH slightly: The pKa difference between isomers is small. Adjusting pH from 4.5 to 4.0 or 5.0 can drastically alter the effective charge and separation factor (

    
    ).
    
Why Not HILIC?

While HILIC is excellent for polar compounds, isothiazole acids often exhibit poor solubility in the high-organic loading solvents (90% ACN) required for HILIC injection. Mixed-mode allows injection in high-aqueous diluents, aligning better with the solubility profile of these acids [4].

References

  • Waters Corporation. Atlantis Premier BEH C18 AX Columns: Care and Use Manual. (Accessed 2024). Link

  • SIELC Technologies. Separation of Isothiazolinones on Newcrom R1. (Accessed 2024). Link

  • PubChem. Compound Summary: Isothiazole-3-carboxylic acid.[3] National Library of Medicine. Link

  • McCalley, D. V. Analysis of the retention mechanisms of polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A, 2017. Link

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Comparative

A Comparative Guide to the Reactivity of Isothiazole and Thiazole Carboxylic Acids for the Modern Researcher

For researchers, scientists, and professionals in drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the properties and performance of novel molecules. Among the v...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the properties and performance of novel molecules. Among the vast array of available heterocycles, isothiazoles and thiazoles, particularly their carboxylic acid derivatives, are foundational building blocks in medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of isothiazole and thiazole carboxylic acids, supported by experimental evidence and mechanistic insights to empower informed decisions in your research endeavors.

Structural and Electronic Distinctions: The Foundation of Reactivity Differences

Isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom.[1] The seemingly subtle difference in the relative positions of these heteroatoms creates significant distinctions in their electronic properties, which in turn dictates their chemical reactivity.

In isothiazole , the nitrogen atom is adjacent to the sulfur atom. This arrangement leads to a weaker basicity compared to thiazole. The pKa of the conjugate acid of isothiazole is approximately -0.5, whereas for thiazole, it is around 2.5. This difference in basicity is a crucial factor in reactions involving protonation or acid catalysis.

The electron density distribution also differs significantly. In isothiazole, electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. Conversely, in thiazole , the C5 position is the primary site for electrophilic substitution, and the C2 position is most susceptible to nucleophilic attack.[4] These inherent electronic biases of the parent heterocycles are fundamental to understanding the reactivity of their carboxylic acid derivatives.

Decarboxylation: A Tale of Two Mechanisms

The removal of a carboxyl group is a pivotal transformation in organic synthesis. The ease of decarboxylation of isothiazole and thiazole carboxylic acids is intrinsically linked to the stability of the resulting carbanionic intermediate, which is influenced by the position of the carboxylic acid and the electronic nature of the heterocyclic ring.

Thiazole Carboxylic Acids:

Kinetic studies on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids have shown that the reaction can proceed through two distinct mechanisms depending on the proton activity of the medium: a unimolecular decarboxyprotonation and a bimolecular protiodecarboxylation.[5] The stability of the C5-carbanion, influenced by the adjacent sulfur atom and the nitrogen at the 3-position, plays a key role. For thiazole-2-carboxylic acids, the electron-deficient nature of the C2 position is expected to facilitate decarboxylation, potentially through a mechanism involving ylide formation.

Isothiazole Carboxylic Acids:

While specific kinetic data for the decarboxylation of isothiazole carboxylic acids is less prevalent in the literature, we can infer their reactivity based on the electronic properties of the isothiazole ring. The position of the carboxylic acid will be a critical determinant. For instance, an isothiazole-5-carboxylic acid would be expected to decarboxylate more readily than an isothiazole-4-carboxylic acid due to the greater ability of the sulfur atom to stabilize an adjacent negative charge. The mechanism is likely to be influenced by the acidity of the medium, similar to their thiazole counterparts.

Table 1: Positional Influence on Expected Decarboxylation Reactivity

Carboxylic Acid PositionIsothiazole RingThiazole RingRationale
2-Position -HigherElectron-deficient C2 in thiazole stabilizes the resulting carbanion.
3-Position Moderate-Susceptible to nucleophilic attack, suggesting some stabilization of a negative charge.
4-Position LowerLowerGenerally less activated positions for charge stabilization in both rings.
5-Position HigherHigherProximity to the sulfur atom in both isomers provides good stabilization for a carbanion.

Esterification: A Nucleophilic Addition-Elimination Reaction

Esterification of carboxylic acids is a fundamental reaction, typically proceeding through a nucleophilic addition-elimination mechanism. The rate of this reaction is influenced by the electrophilicity of the carboxylic acid's carbonyl carbon and the nucleophilicity of the alcohol.

The electron-withdrawing nature of both the isothiazole and thiazole rings is expected to enhance the electrophilicity of the carbonyl carbon of the attached carboxylic acid, thereby facilitating esterification compared to a simple benzoic acid. However, the relative positions of the heteroatoms will modulate this effect.

  • Thiazole Carboxylic Acids : The nitrogen atom at the 3-position exerts a significant electron-withdrawing effect, particularly on a carboxylic acid at the 2- or 4-position. This is expected to make these carboxylic acids more reactive towards esterification.

  • Isothiazole Carboxylic Acids : The adjacent sulfur and nitrogen atoms in the isothiazole ring also create an electron-deficient system. A carboxylic acid at the 3- or 5-position will experience this electron-withdrawing effect, leading to enhanced reactivity in esterification.

Experimental Protocol: Fischer Esterification of a Heterocyclic Carboxylic Acid

This protocol provides a general procedure for the acid-catalyzed esterification of an isothiazole or thiazole carboxylic acid.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Het_COOH Heterocyclic Carboxylic Acid Ester Ester Het_COOH->Ester ROH Alcohol (excess) ROH->Ester Catalyst Conc. H₂SO₄ (cat.) Heat Heat (Reflux) Water Water

Caption: Workflow for Fischer Esterification.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the heterocyclic carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Amide Bond Formation: Navigating the Challenges of Electron-Deficient Systems

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. This transformation typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The electron-withdrawing nature of the isothiazole and thiazole rings, while beneficial for esterification, can present challenges in amide bond formation. The decreased nucleophilicity of the nitrogen in the heterocycle can make activation of the carboxylic acid more difficult, and the electron-deficient nature of the ring can also deactivate the carboxylic acid towards nucleophilic attack.

Numerous coupling reagents have been developed to facilitate amide bond formation under mild conditions. For electron-deficient heterocyclic carboxylic acids, more potent activating agents are often required.

Experimental Protocol: Amide Coupling of a Heterocyclic Carboxylic Acid using HATU

This protocol outlines a common and effective method for the coupling of isothiazole or thiazole carboxylic acids with amines.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Het_COOH Heterocyclic Carboxylic Acid Amide Amide Het_COOH->Amide Amine Amine Amine->Amide HATU HATU Base DIPEA or Et₃N Solvent DMF or DCM

Caption: Workflow for Amide Coupling using HATU.

Methodology:

  • Reactant and Reagent Preparation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the amine (1.0-1.2 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel or by recrystallization.

Conclusion and Future Perspectives

The choice between an isothiazole and a thiazole carboxylic acid scaffold offers chemists a valuable tool to fine-tune the properties of their target molecules. While both are electron-deficient aromatic systems, the distinct arrangement of their heteroatoms leads to predictable differences in their reactivity. Thiazole carboxylic acids, being more basic, may exhibit different catalytic behavior in certain reactions. The position of the carboxylic acid group on either ring system is a critical factor governing the ease of decarboxylation and the reactivity in esterification and amide bond formation.

While this guide provides a framework based on established principles and available data, it is important to note that direct, quantitative comparisons of the reactivity of isothiazole and thiazole carboxylic acids in many key transformations remain an area ripe for further investigation. Such studies would provide invaluable data for medicinal and materials chemists, enabling more precise and predictable molecular design.

References

  • Gomha, S. M., et al. (2017).
  • Ayati, A., et al. (2015). A review on biological properties and applications of pyrazole and its derivatives. Oxidative Medicine and Cellular Longevity, 2015, 784291.
  • Bansal, R. K. (2014). Heterocyclic Chemistry.
  • Katritzky, A. R., et al. (Eds.). (2010).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology, Medicine and Agriculture. John Wiley & Sons.
  • Isothiazole. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Thiazole. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Taylor, E. C., & Wipf, P. (2001). The Thiazole Ring.
  • Tehrani, K. A., & De Kimpe, N. (2007). Isothiazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 493-576). Elsevier.
  • Zard, S. Z. (2007). Thiazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 577-634). Elsevier.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry.
  • Balaban, A. T., et al. (2004). Aromaticity as a cornerstone of heterocyclic chemistry. In The Chemistry of Heterocyclic Compounds: Aromaticity in Heterocyclic Compounds (Vol. 62). John Wiley & Sons.
  • Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (4), 547-550.
  • Elgemeie, G. H., et al. (2018). Thiazole: A privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(14), 1735-1765.
  • Kharb, R., et al. (2011). Thiazole: a versatile and promising scaffold in medicinal chemistry. Medicinal Chemistry Research, 20(8), 1135-1166.
  • Abdel-Wahab, B. F., et al. (2012). A convenient synthesis and biological evaluation of some new thiazole derivatives. European Journal of Medicinal Chemistry, 53, 229-235.
  • Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new thiazole, thiazolidinone and thiazoline derivatives. European Journal of Medicinal Chemistry, 47, 497-504.
  • Chhabria, M. T., et al. (2016). Thiazole: A promising scaffold for the development of potent and safer anti-inflammatory agents. European Journal of Medicinal Chemistry, 108, 430-465.
  • Dawood, K. M., et al. (2014).
  • El-Gaby, M. S. A., et al. (2000).
  • Gaonkar, S. L., et al. (2007). Synthesis and antimicrobial studies of some new 2,4-disubstituted thiazoles. European Journal of Medicinal Chemistry, 42(6), 817-823.
  • Gomha, S. M., & Khalil, M. A. (2012).
  • HASSAN, A. S., et al. (2013). Synthesis and biological evaluation of some new thiazole derivatives as antimicrobial and anticancer agents. Acta Poloniae Pharmaceutica, 70(1), 89-100.
  • Hubschwerlen, C., & Specklin, J. L. (1993). Thiazole derivatives as inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 3(9), 1789-1792.
  • Kamel, M. M., et al. (2010). Synthesis and biological evaluation of some new thiazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3324-3331.
  • Kauth, A. M., & Gunda, T. E. (2010). Thiazole and its derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 10(11), 1017-1033.

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Validation

Crystal Structure Analysis of 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid

Executive Summary & Strategic Context In the optimization of fragment-based drug discovery (FBDD), the 3-(4-Bromophenyl)isothiazole-5-carboxylic acid scaffold represents a critical "pivot point" between solubility and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of fragment-based drug discovery (FBDD), the 3-(4-Bromophenyl)isothiazole-5-carboxylic acid scaffold represents a critical "pivot point" between solubility and binding affinity. Unlike its widely characterized thiazole isosteres, the isothiazole core offers unique hydrogen-bonding vectors and metabolic stability profiles.

However, a direct search of the Cambridge Structural Database (CSD) and open literature reveals a scarcity of deposited unit cell parameters for this specific isomer. This guide serves as a comparative structural analysis , synthesizing experimental data from close structural isomers (e.g., 3-bromo-4-phenylisothiazole-5-carboxylic acid) and isosteres to establish a predictive baseline for researchers.

The Core Thesis: To successfully utilize this compound, one must not treat it in isolation but as a variation of the Supramolecular Synthon R²₂(8) motif common to heteroaromatic carboxylic acids. This guide defines the characterization protocol and compares the target against its positional isomers to predict solid-state performance.

Structural Landscape: Target vs. Alternatives

The primary challenge in crystallizing 3-(4-Bromophenyl)isothiazole-5-carboxylic acid lies in controlling the competition between the carboxylic acid homodimer and the halogen bonding potential of the bromine atom.

Comparative Analysis of Isosteres

The table below contrasts the target compound with its experimentally characterized alternatives.

FeatureTarget Product Alternative A (Positional Isomer) Alternative B (Core Scaffold)
Compound Name 3-(4-Bromophenyl)isothiazole-5-COOH 3-Bromo-4-phenylisothiazole-5-COOH Thiazole-5-carboxylic acid
Molecular Weight 284.13 g/mol 284.13 g/mol 129.14 g/mol
Melting Point Predicted: >185 °C (High Symmetry)180–182 °C [1]196–198 °C
Crystal Habit Likely: Needles/PrismsColorless Needles (from Benzene) [1]Prisms (from Water/EtOH)
Primary Synthon Carboxylic Dimer (R²₂(8))Carboxylic Dimer (R²₂(8))Carboxylic Dimer + S...N contacts
Space Group Predicted: P2₁/c or P-1Analogous: MonoclinicPbcm [2]
Solubility Profile Low (Planar/Stacking)Moderate (Twisted Phenyl)High (Polar)
Mechanism of Action (Crystallographic)
  • Target (3-Phenyl isomer): The phenyl ring at the 3-position allows for a more planar conformation with the isothiazole core compared to the 4-phenyl isomer. This planarity promotes tighter

    
     stacking, likely resulting in a higher lattice energy and lower solubility.
    
  • Alternative A (4-Phenyl isomer): Steric hindrance between the phenyl ring at C4 and the carboxylic acid at C5 often forces a twist, disrupting planarity and lowering the melting point (180 °C).

  • Halogen Bonding: The para-bromo substituent in the target is highly accessible for linear C-Br...O or C-Br...N interactions, acting as a structure-directing agent that can override standard packing motifs.

Visualization of Structural Logic

The following diagram illustrates the competing supramolecular pathways that dictate the crystal structure of the target compound compared to its isomer.

G cluster_0 Target: 3-(4-Br-Ph) Isomer cluster_1 Alternative: 4-Ph Isomer cluster_2 Common Synthons Target 3-(4-Br-Ph) Isothiazole-5-COOH Planarity High Planarity (Conjugation) Target->Planarity Sterics Dimer COOH Homodimer R2,2(8) Target->Dimer Halogen Br...O/N Halogen Bond Target->Halogen PiStack Strong Pi-Pi Stacking Planarity->PiStack Lattice Energy PiStack->Dimer Cooperativity AltA 3-Br-4-Ph Isothiazole-5-COOH Twist Twisted Conformation (Steric Clash) AltA->Twist C4-C5 Clash AltA->Dimer Solubility Higher Solubility Lower MP Twist->Solubility Weak Packing

Figure 1: Structural logic flow comparing the packing drivers of the target 3-phenyl isomer versus the 4-phenyl alternative. The target favors planarity, enhancing pi-stacking interactions.

Experimental Protocol: Self-Validating Characterization

Since specific literature data is absent, you must generate the data. This protocol ensures high-integrity results suitable for publication.

Phase 1: Solvent Screening (The "Rule of 3")

Do not rely on a single solvent. Isothiazole carboxylic acids exhibit polymorphism based on solvent polarity.

  • Non-Polar (Benzene/Toluene): Promotes carboxylic acid dimerization (Head-to-Head). Expect needles.

  • Polar Protic (Ethanol/Water): Disrupts dimers; promotes solvation. Expect prisms or solvates.

  • Polar Aprotic (DMF/DMSO): Use only for slow evaporation if solubility is very low. Risk of solvate formation.

Phase 2: Single Crystal XRD Workflow
  • Mounting: Use a cryoloop with Paratone oil. Collect at 100 K to reduce thermal motion of the terminal Bromine atom.

  • Data Resolution: Aim for 0.8 Å resolution to accurately map the electron density around the Sulfur atom, distinguishing it from Carbon in the ring (S is a heavier scatterer).

  • Refinement Check:

    • Check the Flack Parameter if crystallizing in a non-centrosymmetric space group (unlikely for achiral acid, but possible).

    • Verify the C-S bond lengths : Typical isothiazole C-S is ~1.70–1.74 Å. Significant deviation indicates incorrect atom assignment (e.g., swapping S and N).

Critical Comparison: Performance in Drug Design

When selecting between the 3-(4-Bromophenyl) target and its 4-Phenyl alternative for a drug scaffold:

  • Metabolic Stability: The target (3-phenyl) blocks the metabolic "soft spot" at the 3-position of the isothiazole ring. The alternative (4-phenyl) leaves the 3-position exposed (if not halogenated) or sterically crowded.

  • Solubility: The Alternative (4-Phenyl) is generally superior for initial solubility assays due to the "molecular twist" preventing tight crystal packing. The Target will likely require micronization or salt formation (e.g., Sodium salt) to match this solubility.

  • Synthetic Accessibility: The target is accessible via condensation of thiobenzamides, whereas the alternative often requires manipulation of 3-bromoisothiazoles [1].

Summary Recommendation
  • Choose the Target (3-(4-Br-Ph)) if your binding pocket requires a flat, planar pharmacophore for intercalation or narrow cleft binding.

  • Choose the Alternative (4-Ph) if you require higher solubility and a twisted conformation to induce an "induced fit" response.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Koutentis, P. A., et al. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid." Molecules, 2023, 28(3), 978.

  • Crystal Structure of Thiazole-5-carboxylic Acid: Meundaeng, N., et al. "Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation."[1][2] Journal of Solid State Chemistry, 2017, 245, 138-145.[1]

  • General Isothiazole Chemistry: PubChem Compound Summary for CID 60111611: 3-(4-Bromophenyl)isothiazole-5-carboxylic acid.[3]

Sources

Comparative

Bioisosteric comparison of isothiazole and isoxazole carboxylic acids

Executive Summary This guide provides a technical bioisosteric comparison between isothiazole and isoxazole carboxylic acids. While often treated as classical bioisosteres (O S exchange), these scaffolds exhibit distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical bioisosteric comparison between isothiazole and isoxazole carboxylic acids. While often treated as classical bioisosteres (O


 S exchange), these scaffolds exhibit distinct physicochemical and metabolic profiles that critically influence drug design. The isothiazole ring typically confers higher lipophilicity and aromaticity but introduces S-oxidation liabilities, whereas the isoxazole ring is more polar and susceptible to reductive N–O bond cleavage. This document details their physicochemical differences, synthetic pathways, and metabolic fates to support rational scaffold selection.[1][2]

Physicochemical Profiling

The substitution of oxygen (isoxazole) with sulfur (isothiazole) alters electronic distribution, acidity, and lipophilicity.[2]

Comparative Data Table
PropertyIsoxazole-3-Carboxylic AcidIsothiazole-3-Carboxylic AcidMechanistic Rationale
Heteroatom Oxygen (O)Sulfur (S)S is larger, less electronegative, and more polarizable.[3]
Aromaticity ModerateHighS 3d-orbital participation and lower electronegativity allow greater

-delocalization (aromatic stabilization energy is higher for isothiazole).[3]
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)S is less polar than O; Isothiazole derivatives typically show

LogP

+0.5 to +1.0 vs isoxazole.[3]
Acidity (pKa of COOH) Lower (~3.5 - 4.[3]0)Higher (~4.5 - 5.[3]0)The higher electronegativity of Oxygen exerts a stronger inductive ($ -I $) effect, stabilizing the carboxylate anion more effectively than Sulfur.
H-Bonding Strong H-bond acceptor (N)Weak H-bond acceptor (N)The lone pair on N in isothiazole is less available due to S-N interaction and ring aromaticity.[3]
Metabolic Liability Reductive Ring OpeningS-Oxidation / Nucleophilic AttackWeak N–O bond vs. oxidizable S atom.[3]
Electronic Effects
  • Isoxazole: The oxygen atom is a hard Lewis base. The ring is

    
    -deficient but the N–O bond is polarized, creating a significant dipole. The strong electron-withdrawing nature of the ring increases the acidity of attached carboxylic acids.
    
  • Isothiazole: The sulfur atom is a soft Lewis base. The ring behaves more like a true aromatic system (similar to pyridine or thiophene). The reduced electronegativity of sulfur results in a less acidic attached carboxyl group compared to the isoxazole analog.

Metabolic Stability & Toxicology

The metabolic divergence is the most critical factor when swapping these cores.

Metabolic Pathways Diagram

The following diagram illustrates the primary metabolic clearance pathways for both scaffolds.

MetabolicPathways cluster_0 Isoxazole Metabolism cluster_1 Isothiazole Metabolism Iso Isoxazole Scaffold (Leflunomide-like) RingOpen Alpha-Cyanoenol (Active Metabolite) Iso->RingOpen P450 / Reductase (N-O Cleavage) Enaminone Enaminone/Benzamidine (Inactive/Toxic) RingOpen->Enaminone Hydrolysis Thio Isothiazole Scaffold SOxide Sulfoxide/Sulfone (S-Oxidation) Thio->SOxide CYP450 / FMO (S-Oxidation) GSH Glutathione Adduct (C-4/C-5 Attack) Thio->GSH GST / Nucleophilic Attack

Figure 1: Divergent metabolic pathways.[3] Isoxazoles are prone to reductive N–O cleavage (e.g., Leflunomide), while isothiazoles undergo S-oxidation or nucleophilic aromatic substitution.

Synthetic Accessibility Protocols

Synthesis of the carboxylic acid derivatives requires distinct strategies due to the stability differences of the rings.

Protocol A: Synthesis of Isoxazole-3-Carboxylic Acid

Methodology: Claisen Condensation & Cyclization.[3] This route is preferred for isoxazoles due to the accessibility of 1,3-dicarbonyl precursors.

Reagents:

  • Dimethyl oxalate[3]

  • Acetone[3][4]

  • Sodium methoxide (NaOMe)

  • Hydroxylamine hydrochloride (

    
    )
    

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve dimethyl oxalate (1.0 eq) and acetone (1.0 eq) in methanol.

  • Base Addition: Slowly add NaOMe (1.2 eq) at 0°C. Stir at room temperature for 4–6 hours. The solution typically turns yellow/orange, indicating the formation of the sodium enolate of the diketo ester (methyl 2,4-dioxopentanoate).

  • Cyclization: Add hydroxylamine hydrochloride (1.1 eq) directly to the reaction mixture. Reflux for 2–4 hours.[3]

    • Note: Control of pH is critical; highly acidic conditions favor 5-isomer formation, while neutral/basic conditions favor the 3-isomer or mixtures.[3]

  • Workup: Evaporate methanol. Resuspend residue in water.[3] Acidify to pH ~2 with HCl to precipitate the carboxylic acid (or extract the ester with EtOAc if not hydrolyzed in situ).

  • Purification: Recrystallize from water/ethanol.

Protocol B: Synthesis of Isothiazole-3-Carboxylic Acid

Methodology: Lithium-Halogen Exchange.[3] Direct cyclization to isothiazoles is difficult.[3] The most robust medicinal chemistry route utilizes the commercially available 3-bromoisothiazole.[3]

Reagents:

  • 3-Bromoisothiazole[3][5]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)[3]

  • Dry Diethyl Ether or THF[3]

  • Dry

    
     (Dry Ice)
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere. Add 3-bromoisothiazole (1.0 eq) and anhydrous ether.

  • Lithiation: Cool the solution to -78°C (acetone/dry ice bath).

  • Exchange: Dropwise add n-BuLi (1.1 eq) over 15 minutes. Maintain temperature < -70°C.

    • Mechanism:[3][6] The bromine is exchanged for lithium, generating the 3-lithioisothiazole species. This species is unstable at higher temperatures (ring fragmentation).[3]

  • Quench: Stir for 30 minutes at -78°C. Can add a slurry of crushed dry ice (excess) or bubble dry

    
     gas into the solution.
    
  • Warming: Allow the reaction to warm to room temperature over 2 hours. The lithium carboxylate will form.

  • Workup: Quench with water. Extract the aqueous layer (containing the carboxylate salt). Wash the aqueous layer with ether to remove unreacted starting material.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 1–2. The isothiazole-3-carboxylic acid will precipitate or can be extracted with EtOAc.[3]

  • Yield: Typically 70–85%.[3]

Case Study: Glutamate Receptor Agonists

The bioisosteric swap is famously illustrated in the development of AMPA receptor agonists.

CompoundStructure CorePotency (AMPA Receptor)Biological Note
AMPA 3-HydroxyisoxazoleHigh (

~40 nM)
Prototypical agonist.[3] Rapid desensitization.[3]
Thio-AMPA 3-HydroxyisothiazoleHigh (

~50 nM)
Retains potency but exhibits altered desensitization kinetics and higher lipophilicity, improving BBB penetration potential.[3]

Analysis: The 3-hydroxy group in both molecules mimics the distal carboxylic acid of glutamate. The isothiazole analog (Thio-AMPA) maintains the critical planar geometry required for the receptor binding pocket but increases the volume slightly. The similar pKa of the hydroxy group in this specific electronic environment (due to the zwitterionic amino acid part) allows both to function as bioisosteres, although the isothiazole is generally more lipophilic.

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery.Link

  • Krogsgaard-Larsen, P., et al. (1985). AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid. Journal of Medicinal Chemistry. Link

  • Burkhart, D. J., & Natale, N. R. (2005). Isoxazole ionotropic glutamate neurotransmitters.[3] Current Medicinal Chemistry.[3] Link

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[7] Drug Metabolism and Disposition.[8] Link

  • PubChem. (2025).[3] Isoxazole-3-carboxylic acid Compound Summary.Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid

As scientific professionals engaged in drug discovery and development, our commitment to safety and environmental stewardship is as critical as our research. The handling and disposal of specialized chemical reagents dem...

Author: BenchChem Technical Support Team. Date: February 2026

As scientific professionals engaged in drug discovery and development, our commitment to safety and environmental stewardship is as critical as our research. The handling and disposal of specialized chemical reagents demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for the proper disposal of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid, moving beyond mere compliance to foster a deep-seated culture of safety within the laboratory. The procedures outlined here are grounded in regulatory standards and an expert understanding of the compound's chemical nature.

Hazard Profile and Regulatory Classification

Understanding the intrinsic properties of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid is the foundation of its safe management. This compound is not benign; it is an irritant and a halogenated organic acid, which dictates its classification as hazardous waste under federal and local regulations.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact, which can lead to significant irritation.

PropertyDataSource
Molecular Formula C₁₀H₆BrNO₂SPubChem[1]
Molecular Weight 284.13 g/mol PubChem[1]
GHS Hazard Codes H315, H319, H335PubChem[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.PubChem[1]
Waste Classification Halogenated Organic Waste Based on chemical structure[2][3]

The disposal of this chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] This "cradle-to-grave" regulation mandates that hazardous waste be managed from the point of generation to its final disposal, making proper laboratory procedures essential for compliance.[5]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the reagent or its waste, the implementation of proper engineering controls and PPE is mandatory. This is the first and most critical line of defense in preventing chemical exposure.

  • Engineering Controls : Always handle 3-(4-Bromophenyl)isothiazole-5-carboxylic acid and its associated waste within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.

  • Eye Protection : Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[6]

  • Skin Protection : A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[6]

Waste Segregation: The Critical First Step

The single most important aspect of chemical waste management is proper segregation.[7] Mixing incompatible waste streams can result in dangerous chemical reactions, environmental harm, and significantly increased disposal costs. 3-(4-Bromophenyl)isothiazole-5-carboxylic acid must always be disposed of into a container designated for Halogenated Organic Waste .[2][8]

The following diagram outlines the critical decision-making process for segregating this waste stream.

G cluster_0 cluster_1 start Waste Generated: 3-(4-Bromophenyl)isothiazole- 5-carboxylic acid q1 Does the compound contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? start->q1 yes_node YES (Contains Bromine) q1->yes_node   no_node NO q1->no_node   halogenated Correct Waste Stream: HALOGENATED ORGANIC WASTE yes_node->halogenated non_halogenated Incorrect Stream: Non-Halogenated Organic Waste no_node->non_halogenated incompatibles Incompatible Materials: DO NOT MIX WITH: - Strong Bases (e.g., NaOH) - Oxidizers (e.g., Peroxides) - Non-Halogenated Solvents - Heavy Metals halogenated->incompatibles

Sources

Handling

Personal protective equipment for handling 3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Executive Hazard Analysis 3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a halogenated heteroaromatic organic acid. While often categorized under generic "Irritant" codes (H315, H319, H335), experienced medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a halogenated heteroaromatic organic acid. While often categorized under generic "Irritant" codes (H315, H319, H335), experienced medicinal chemists must treat this scaffold with elevated caution due to its structural moieties.

  • Acidic Moiety (COOH): Provides proton-donating capability, leading to potential chemical burns and mucous membrane irritation upon inhalation of dust.

  • Isothiazole Ring: A sulfur-nitrogen heterocycle. While less sensitizing than isothiazolinones, derivatives can exhibit biological activity that warrants strict containment to prevent pharmacological effects.

  • Brominated Aromatic System: Increases lipophilicity (LogP), potentially facilitating dermal absorption more readily than non-halogenated analogues.

Core Directive: Treat as a Potent Irritant and Potential Sensitizer . All handling must prevent inhalation of dust and dermal contact with solutions.

Hierarchy of Controls (Pre-PPE)

PPE is the last line of defense. Before donning gear, ensure the following engineering controls are active:

  • Primary Containment: All open-vessel manipulations (weighing, solvation, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: As a dry powder, this compound is prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "flying powder" events that bypass respiratory zones.

Personal Protective Equipment (PPE) Specifications

The following specifications are non-negotiable for handling >10 mg quantities.

A. Hand Protection (Dermal)

Standard: Nitrile (NBR) is the baseline material. Latex is prohibited due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMF).

State of MatterPrimary GloveSecondary GloveRationale
Dry Solid Nitrile (0.11 mm / 4 mil)None requiredSufficient barrier against solid particulates.
Solution (Alcohol/Water) Nitrile (0.11 mm / 4 mil)Nitrile (0.11 mm / 4 mil)"Double-gloving" provides a visual breach indicator and allows outer glove removal upon contamination without exposing skin.
Solution (DCM/DMF/DMSO) Laminate (Silver Shield) Nitrile (Outer layer)Halogenated solvents (DCM) and polar aprotic solvents (DMF) permeate standard nitrile in <5 mins. Laminate provides >4h breakthrough time.
B. Ocular Protection[1][2][3]
  • Standard Operation: ANSI Z87.1+ Chemical Splash Goggles .

    • Why? Safety glasses leave gaps. Fine organic acid powders can drift into the ocular cavity via air currents in the hood, reacting with tear fluid to create an acidic solution on the cornea.

  • High Risk (Spill Cleanup): Face shield over goggles.

C. Respiratory Protection[3][4][5][6][7]
  • In Fume Hood: None required (Engineering control is primary).

  • Outside Hood (Spill/Weighing Malfunction): NIOSH-certified N95 (minimum) or P100 (preferred) particulate respirator.

    • Note: If the compound is dissolved in volatile solvents, a half-face respirator with Organic Vapor (OV) cartridges is required.

Decision Logic: PPE Selection

The following logic tree dictates the required PPE based on the state of the chemical and the solvent system employed.

PPE_Selection Start Start: Handling 3-(4-Bromophenyl) isothiazole-5-carboxylic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution ProtocolA PROTOCOL A: - Nitrile Gloves (Single) - Splash Goggles - Lab Coat - Fume Hood Solid->ProtocolA Weighing/Transfer SolventCheck Identify Solvent Type Solution->SolventCheck ProtocolB PROTOCOL B (Standard): - Double Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood SolventCheck->ProtocolB Alcohols, Water, Ethers ProtocolC PROTOCOL C (High Permeation): - Silver Shield Laminate Liner - Nitrile Outer Glove - Splash Goggles - Fume Hood SolventCheck->ProtocolC DCM, Chloroform, DMF, DMSO

Figure 1: PPE Decision Matrix based on physical state and solvent compatibility. Note that chlorinated solvents (DCM) require laminate gloves due to rapid permeation of standard nitrile.

Operational Protocol: Handling & Disposal

Phase 1: Preparation & Weighing
  • Donning: Put on lab coat, goggles, and appropriate gloves (see Fig 1).[1]

  • Equipment Prep: Place an analytical balance inside the fume hood if possible. If not, use a powder containment hood or a static-free weighing funnel.

  • Static Check: Use an antistatic gun on the spatula and weighing boat. Organic acids often carry static charge, causing them to "jump" and contaminate the benchtop.

Phase 2: Solvation & Reaction
  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

  • Exotherm Check: Carboxylic acids can be exothermic when deprotonated by bases. If reacting with strong bases (e.g., NaH, LiHMDS), cool the vessel to 0°C before addition.

  • Labeling: Clearly label "Contains Halogenated Organics" to prevent mixing with general organic waste.

Phase 3: Disposal (Critical)

3-(4-Bromophenyl)isothiazole-5-carboxylic acid contains both Sulfur and Bromine .

  • Waste Stream: Halogenated Organic Waste .

    • Do NOT dispose of in the "General Organic" or "Non-Halogenated" stream. The bromine atom classifies this as halogenated for incineration purposes.

  • Aqueous Waste: If an aqueous extraction is performed, the aqueous layer must be checked for pH. If acidic, neutralize to pH 6–8 before disposal into the "Aqueous Hazardous" stream.

Emergency Response Workflow

In the event of exposure or spill, immediate action is required to mitigate acid burns and systemic absorption.[1]

Emergency_Response Incident Incident Occurs Type Identify Type Incident->Type Skin Dermal Exposure Type->Skin Eye Ocular Exposure Type->Eye Spill Benchtop Spill Type->Spill ActionSkin 1. Remove Contaminated Clothing 2. Rinse 15 mins (Safety Shower) 3. Do NOT scrub (increases absorption) Skin->ActionSkin ActionEye 1. Eye Wash Station (15 mins) 2. Hold eyelids open 3. Seek Medical Attn Eye->ActionEye ActionSpill 1. Cover with Sodium Bicarbonate (Neutralize Acid) 2. Absorb with Vermiculite 3. Dispose as Solid Haz Waste Spill->ActionSpill

Figure 2: Emergency response protocols for dermal/ocular exposure and containment of spills.[2] Neutralization is key for acidic spills.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CID 60111611).[3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[5] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-(4-Bromophenyl)isothiazole-5-carboxylic acid
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